molecular formula C12H15N5O3 B12410686 Entecavir-d2

Entecavir-d2

Cat. No.: B12410686
M. Wt: 279.29 g/mol
InChI Key: QDGZDCVAUDNJFG-FIIIVWQOSA-N
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Description

Entecavir-d2 is a useful research compound. Its molecular formula is C12H15N5O3 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15N5O3

Molecular Weight

279.29 g/mol

IUPAC Name

2-amino-9-[(1S,3R,4S)-2-(dideuteriomethylidene)-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1H-purin-6-one

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1/i1D2

InChI Key

QDGZDCVAUDNJFG-FIIIVWQOSA-N

Isomeric SMILES

[2H]C(=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N)[2H]

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N

Origin of Product

United States

Foundational & Exploratory

Entecavir-d2: A Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entecavir is a potent and selective antiviral agent primarily used for the treatment of chronic hepatitis B virus (HBV) infection. It is a guanosine nucleoside analogue that effectively suppresses HBV replication by inhibiting the viral DNA polymerase. Entecavir-d2 is a deuterated form of Entecavir, where two hydrogen atoms on the exocyclic methylene group have been replaced with deuterium. This isotopic labeling makes this compound an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for the quantification of Entecavir in biological matrices using mass spectrometry. This technical guide provides an in-depth overview of the chemical properties and stability of this compound, along with relevant experimental protocols and mechanistic insights.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are crucial for its handling, formulation, and analytical characterization. While some properties are specific to the deuterated analogue, many are comparable to the non-labeled Entecavir.

Table 1: Chemical and Physical Properties of this compound and Entecavir

PropertyThis compoundEntecavir
Chemical Name 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)-2-(methylidene-d2)cyclopentyl]-3H-purin-6-one2-Amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one
Molecular Formula C₁₂H₁₃D₂N₅O₃[1][2][3]C₁₂H₁₅N₅O₃
Molecular Weight ~279.3 g/mol [1][3]277.28 g/mol
Appearance Solid[1]White to off-white powder
Melting Point Data not available~220 °C (monohydrate)
Boiling Point Data not availableData not available
Solubility Soluble in DMSO, Methanol, and Water[1]Slightly soluble in water (2.4 mg/mL)
Isotopic Purity ≥99% deuterated forms (d₁-d₂)[1]Not Applicable

Stability Profile

The stability of a drug substance is a critical parameter that influences its shelf-life, storage conditions, and formulation development. While specific stability studies on this compound are not extensively published, the stability profile of Entecavir provides a strong indication of the expected behavior of its deuterated analogue. Forced degradation studies on Entecavir have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Summary of Forced Degradation Studies on Entecavir:

  • Acidic and Alkaline Hydrolysis: Entecavir shows susceptibility to degradation under acidic and alkaline conditions.[4][5] One study noted that cytotoxicity increased only under basic conditions.[6]

  • Oxidative Degradation: The drug undergoes extensive degradation under oxidative stress, for instance, when exposed to hydrogen peroxide.[4][5][7]

  • Thermal and Photolytic Stability: Entecavir is relatively stable under thermal and photolytic stress conditions.[4][5]

  • Excipient Compatibility: Studies have shown Entecavir to be compatible with common excipients such as microcrystalline cellulose, crospovidone, titanium dioxide, magnesium stearate, hypromellose, and polyethylene glycol.[8] However, an incompatibility with lactose monohydrate has been reported, which is important for formulation considerations.[8][9]

It is reasonable to expect that this compound will exhibit a similar stability profile. The primary use of this compound as an internal standard in analytical methods necessitates that its stability in analytical solutions be carefully evaluated.

Mechanism of Action

Entecavir is a prodrug that requires intracellular phosphorylation to its active triphosphate form. This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), to inhibit the HBV polymerase.

The mechanism involves three key inhibitory actions on the viral polymerase:

  • Priming: Inhibition of the initiation of DNA synthesis.

  • Reverse Transcription: Blocking the synthesis of the negative DNA strand from the pregenomic RNA template.

  • DNA Synthesis: Preventing the synthesis of the positive DNA strand.

This multi-faceted inhibition effectively halts viral replication.

Entecavir_Mechanism_of_Action cluster_cell Hepatocyte cluster_virus HBV Replication Cycle ETV Entecavir (ETV) ETV_MP Entecavir Monophosphate ETV->ETV_MP Cellular Kinases ETV_DP Entecavir Diphosphate ETV_MP->ETV_DP Cellular Kinases ETV_TP Entecavir Triphosphate (Active) ETV_DP->ETV_TP Cellular Kinases HBV_Polymerase HBV Polymerase ETV_TP->HBV_Polymerase Inhibits all 3 activities Priming 1. Base Priming HBV_Polymerase->Priming Reverse_Transcription 2. Reverse Transcription (- strand synthesis) Priming->Reverse_Transcription DNA_Synthesis 3. DNA Synthesis (+ strand synthesis) Reverse_Transcription->DNA_Synthesis Replication_Blocked HBV Replication Blocked

Caption: Mechanism of action of Entecavir within a hepatocyte.

Experimental Protocols

Stability-Indicating HPLC Method

This protocol is representative of methods used to analyze Entecavir and its degradation products, and is suitable for this compound.[6]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.

  • Column: Gemini C18 column (150 x 4.6 mm, 5 µm particle size).

  • Column Temperature: 30°C.

  • Mobile Phase: A mixture of acetonitrile-water (95:5, v/v) and 0.01 M potassium phosphate buffer (pH 4.0) in a ratio of 9:91 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 253 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL).

Forced Degradation Study Protocol

This protocol outlines the conditions for stress testing of the drug substance.

  • Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 80°C for 24 hours.

  • Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 80°C for 24 hours.

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug to a temperature of 60°C for 24 hours.

  • Photodegradation: Expose the drug solution to UV light (as per ICH Q1B guidelines).

  • Analysis: Following exposure to stress conditions, neutralize the samples if necessary, dilute to a suitable concentration, and analyze by the stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Generalized Synthesis Workflow

The synthesis of Entecavir is a multi-step process, and various routes have been developed. The synthesis of this compound would follow a similar pathway with the introduction of deuterium at an appropriate step, often during the formation of the exocyclic methylene group. Below is a high-level, generalized workflow.

Entecavir_Synthesis_Workflow Start Chiral Starting Material (e.g., D-Ribose or (S)-(+)-carvone) Cyclopentane_Core Formation of Carbocyclic Core Start->Cyclopentane_Core Functional_Group Functional Group Interconversions & Protection Cyclopentane_Core->Functional_Group Methylene_Formation Introduction of Exocyclic Methylene Group (Deuterium Introduction Step for d2) Functional_Group->Methylene_Formation Coupling Coupling with Protected Guanine Derivative Methylene_Formation->Coupling Deprotection Deprotection Steps Coupling->Deprotection Purification Final Purification & Crystallization Deprotection->Purification Final_Product Entecavir / this compound Purification->Final_Product

Caption: A generalized workflow for the chemical synthesis of Entecavir.

Conclusion

This compound is a critical analytical standard for the development and clinical monitoring of Entecavir. Its chemical properties are largely analogous to those of Entecavir, with the key difference being the isotopic labeling that allows for its use in mass spectrometry-based assays. The stability profile of Entecavir, characterized by susceptibility to oxidative and hydrolytic degradation, provides a reliable framework for handling and formulating this compound. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers and professionals in the field of drug development and analysis.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Entecavir-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for Entecavir-d2, a deuterated isotopologue of the potent antiviral agent Entecavir. Given the absence of a dedicated published synthesis for this compound, this document outlines a robust and plausible methodology based on established synthetic strategies for Entecavir, combined with common isotopic labeling techniques. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies, making its synthesis a crucial aspect of drug development and clinical analysis.[1][2][3]

The proposed synthesis involves the introduction of two deuterium atoms onto the exocyclic methylene group of the cyclopentane core, a key structural feature of the Entecavir molecule. This is strategically achieved late in the synthetic sequence to maximize isotopic incorporation and minimize potential loss of the label in subsequent steps. The core of this proposed method relies on a Wittig reaction using a deuterated phosphonium ylide.

Proposed Synthetic Pathway

The overall synthetic strategy commences with a chiral precursor to establish the stereochemistry of the cyclopentane ring, followed by the crucial olefination reaction to introduce the deuterated methylene group, and finally, the attachment of the guanine base and deprotection to yield the final product. A key intermediate in many Entecavir syntheses is a protected cyclopentanone derivative, which serves as the ideal substrate for the deuterated Wittig reaction.[4][5][6]

The following diagram illustrates the proposed multi-step synthesis of this compound.

Entecavir_d2_Synthesis start Protected Cyclopentanone Precursor intermediate Protected this compound Intermediate start->intermediate reagent [D2]Methyltriphenyl- phosphonium Bromide base Strong Base (e.g., n-BuLi) reagent->base 1. mitsunobu Mitsunobu Reaction intermediate->mitsunobu coupling Guanine Derivative (e.g., 2-amino-6-chloropurine) coupling->mitsunobu final_intermediate Coupled this compound (Protected) deprotection Deprotection final_intermediate->deprotection product This compound base->start 2. Wittig Reaction mitsunobu->final_intermediate 3. deprotection->product 4.

Caption: Proposed synthetic pathway for this compound.

Data Presentation

The following tables summarize the expected quantitative data for the key steps in the proposed synthesis of this compound. Yields are based on representative values from analogous non-deuterated syntheses and Wittig reactions found in the literature.

Table 1: Key Reagents and Expected Yields

StepReactionKey ReagentsStarting MaterialProductRepresentative Yield (%)
1Wittig Olefination[D2]Methyltriphenylphosphonium Bromide, n-BuLiProtected CyclopentanoneProtected this compound Intermediate75-85
2Mitsunobu CouplingGuanine Derivative, DIAD, PPh3Protected this compound IntermediateCoupled this compound (Protected)60-70
3DeprotectionAcidic or Fluoride-based conditionsCoupled this compound (Protected)This compound>90

Table 2: Analytical and Isotopic Purity Data for Final Product

ParameterMethodExpected Value
Chemical PurityHPLC>98%
Isotopic PurityMass Spectrometry≥99% deuterated forms (d1-d2)[2]
Molecular WeightMass Spectrometry279.29 g/mol [2][3]
1H-NMRNMR SpectroscopyAbsence of signals for exocyclic methylene protons
13C-NMRNMR SpectroscopyCharacteristic shifts for cyclopentane and purine core

Experimental Protocols

Detailed methodologies for the key experiments in the proposed synthesis are provided below. These protocols are adapted from established procedures for Entecavir synthesis and general deuteration methods.

Protocol 1: Synthesis of [D2]Methyltriphenylphosphonium Bromide

This protocol describes the preparation of the deuterated Wittig reagent precursor.

  • Reaction Setup: A flame-dried, round-bottom flask is charged with triphenylphosphine (1.0 eq). The flask is evacuated and backfilled with argon. Anhydrous toluene is added via syringe.

  • Addition of Deuterated Reagent: Deuterated bromomethane (CD3Br) or iodomethane (CD3I) (1.1 eq) is condensed into the reaction flask at -78 °C or added as a solution in an anhydrous solvent.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 24-48 hours. The reaction progress is monitored by TLC or 31P NMR.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting white precipitate is collected by filtration. The solid is washed with cold anhydrous diethyl ether and dried under vacuum to afford [D2]methyltriphenylphosphonium bromide as a white solid.

Protocol 2: Deuterated Wittig Olefination

This is the crucial step for introducing the deuterium label.

Wittig_Workflow start Suspend [D2]Methyltriphenyl- phosphonium Bromide in THF cool Cool to -78 °C start->cool add_base Add n-BuLi dropwise (Ylide formation) cool->add_base stir Stir at 0 °C for 1h add_base->stir add_ketone Add Protected Cyclopentanone in THF stir->add_ketone react Warm to RT and stir for 12-16h add_ketone->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify product Protected this compound Intermediate purify->product

Caption: Experimental workflow for the deuterated Wittig reaction.

  • Ylide Generation: In a flame-dried, argon-purged flask, [D2]methyltriphenylphosphonium bromide (1.2 eq) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to -78 °C. A solution of n-butyllithium (n-BuLi) (1.1 eq) in hexanes is added dropwise. The mixture is then warmed to 0 °C and stirred for 1 hour, during which the white salt dissolves to form a characteristic orange-red solution of the ylide.[7][8]

  • Olefination Reaction: The reaction mixture is cooled back to -78 °C. A solution of the protected cyclopentanone precursor (1.0 eq) in anhydrous THF is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred for 12-16 hours.

  • Workup: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to yield the protected this compound intermediate.

Protocol 3: Final Deprotection

The final step involves the removal of all protecting groups to yield this compound. The choice of deprotection conditions depends on the protecting groups used in the synthesis of the cyclopentanone precursor.

  • Reaction Setup: The protected, coupled this compound intermediate is dissolved in a suitable solvent system (e.g., methanol/THF for acid-labile groups, or THF for fluoride-labile groups).

  • Deprotection:

    • For Acid-Labile Groups (e.g., Boc, Trityl, Acetals): An acid such as trifluoroacetic acid (TFA) or hydrochloric acid is added, and the reaction is stirred at room temperature until complete conversion is observed by TLC or LC-MS.

    • For Silyl Ethers (e.g., TBS, TIPS): A fluoride source such as tetrabutylammonium fluoride (TBAF) in THF is added, and the reaction is stirred at room temperature.

  • Workup and Purification: The reaction mixture is neutralized and the solvent is removed under reduced pressure. The residue is purified by reverse-phase HPLC or recrystallization to afford this compound of high purity. The final product should be characterized by 1H-NMR, 13C-NMR, and high-resolution mass spectrometry to confirm its structure and isotopic incorporation.

Conclusion

This technical guide outlines a feasible and detailed synthetic strategy for this compound. By adapting established synthetic routes for Entecavir, particularly through the use of a deuterated Wittig reagent, the targeted isotopic labeling on the exocyclic methylene group can be achieved efficiently. The provided protocols offer a solid foundation for researchers and drug development professionals to produce this compound for its critical role as an internal standard in analytical and metabolic studies. The successful synthesis and purification will rely on careful execution of these anhydrous and stereoselective reactions.

References

Entecavir-d2 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and mechanism of action of Entecavir-d2 as an internal standard in the quantitative bioanalysis of the antiviral drug Entecavir. The use of a stable isotope-labeled internal standard, such as this compound, is paramount for developing robust and reliable bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Core Principle: Isotope Dilution Mass Spectrometry

The fundamental mechanism behind the efficacy of this compound as an internal standard lies in the principle of isotope dilution mass spectrometry. In this technique, a known quantity of the isotopically labeled analyte (this compound) is added to an unknown sample containing the analyte of interest (Entecavir).

This compound is an ideal internal standard because it is chemically identical to Entecavir, with the only difference being that two of its hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard. Because they are chemically identical, Entecavir and this compound are assumed to behave identically during sample preparation, chromatography, and ionization in the mass spectrometer.

This co-eluting, chemically analogous internal standard effectively compensates for variations that can occur during the analytical process, such as:

  • Sample Preparation: Losses during extraction, evaporation, and reconstitution steps are accounted for, as both the analyte and the internal standard will be affected proportionally.

  • Chromatographic Separation: Any slight variations in retention time will affect both compounds similarly.

  • Mass Spectrometric Ionization: Fluctuations in the ionization efficiency in the mass spectrometer source, often caused by matrix effects, will impact both the analyte and the internal standard to the same extent.

By measuring the ratio of the response of the analyte to the response of the internal standard, accurate and precise quantification of Entecavir in complex biological matrices like plasma can be achieved.

Logical Framework for Using a Deuterated Internal Standard

The decision to use a deuterated internal standard like this compound is based on a logical progression aimed at ensuring the highest quality analytical data. The following diagram illustrates this logical relationship.

logical_relationship cluster_0 Analytical Challenges in Bioanalysis cluster_1 Solution: Isotope Dilution Mass Spectrometry cluster_2 Mechanism of Action cluster_3 Outcome A Sample Loss during Preparation D Introduction of a Stable Isotope-Labeled Internal Standard (e.g., this compound) A->D B Variability in Instrument Response B->D C Matrix Effects and Ion Suppression/Enhancement C->D E Chemical and Physical Properties are Nearly Identical to the Analyte (Entecavir) D->E F Co-elution during Chromatography D->F G Similar Ionization Efficiency D->G H Distinguishable by Mass (m/z) in the Mass Spectrometer D->H I Compensation for Variability E->I F->I G->I H->I J Accurate and Precise Quantification I->J

Rationale for using a deuterated internal standard.

Experimental Protocol: A Representative UPLC-MS/MS Method

While specific parameters can vary between laboratories and instrumentation, the following outlines a typical experimental protocol for the quantification of Entecavir in human plasma using an isotopically labeled internal standard. This protocol is based on methodologies described in the scientific literature for similar analyses.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is often employed for the extraction of Entecavir from plasma.

  • Aliquoting: Aliquot 100 µL of human plasma (containing unknown Entecavir concentrations) into a microcentrifuge tube.

  • Spiking: Add a small volume of the this compound internal standard working solution to each plasma sample.

  • Precipitation: Add a precipitating agent, such as methanol (e.g., 300 µL), to each tube.

  • Vortexing: Vortex the samples vigorously to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Inject a small volume (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS System and Conditions

UPLC System: A high-performance liquid chromatography system capable of handling high pressures is used for the separation of Entecavir and its internal standard from endogenous plasma components.

  • Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm) is commonly used.

  • Mobile Phase: An isocratic mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous component with a modifier (e.g., water with 0.1% formic acid) is typical.

  • Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is generally employed.

  • Column Temperature: The column is typically maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Run Time: A short chromatographic run time of around 2-3 minutes is achievable with UPLC systems.

Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection and quantification.

  • Ionization Mode: Positive electrospray ionization (ESI+) is used to generate protonated molecular ions of Entecavir and this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

  • MRM Transitions (Hypothetical):

    • Entecavir: m/z 278.1 → 152.1

    • This compound: m/z 280.1 → 154.1 (Note: The exact m/z values may vary slightly depending on the specific deuteration pattern and the adduct ion formed.)

  • Instrument Parameters: Parameters such as collision energy, declustering potential, and source temperature are optimized to achieve the maximum signal intensity for both MRM transitions.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a bioanalytical assay of Entecavir using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing and Quantification A Plasma Sample (100 µL) B Spike with this compound (Internal Standard) A->B C Protein Precipitation (e.g., with Methanol) B->C D Vortex and Centrifuge C->D E Collect Supernatant D->E F Inject Supernatant into UPLC System E->F G Chromatographic Separation (C18 Column) F->G H Electrospray Ionization (ESI+) G->H I Mass Spectrometric Detection (MRM Mode) H->I J Measure Peak Area Ratio (Entecavir / this compound) I->J K Generate Calibration Curve J->K L Quantify Entecavir Concentration K->L

Bioanalytical workflow for Entecavir quantification.

Quantitative Data and Method Validation

A bioanalytical method using this compound as an internal standard must be rigorously validated to ensure its reliability. The following tables present representative data from such a validation, demonstrating the performance of the method.

Table 1: Linearity of the Calibration Curve
Concentration (ng/mL)Mean Peak Area Ratio (Entecavir/Entecavir-d2)Accuracy (%)
0.10.012102.5
0.50.06198.8
1.00.123101.2
5.00.61899.5
10.01.245100.8
20.02.50199.1
A linear regression of the calibration curve typically yields a correlation coefficient (r²) > 0.99.
Table 2: Precision and Accuracy
Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Lower Limit of Quantification (LLOQ)0.16.5103.27.8101.5
Low QC0.35.298.96.199.8
Medium QC8.04.1101.55.5100.7
High QC16.03.899.24.998.6
%CV = Coefficient of Variation
Table 3: Matrix Effect and Recovery
QC LevelConcentration (ng/mL)Mean Recovery (%)Recovery Precision (%CV)Mean Matrix Effect (%)Matrix Effect Precision (%CV)
Low QC0.392.54.895.13.5
High QC16.094.13.296.82.8
A consistent recovery and a matrix effect close to 100% (or a consistent and reproducible matrix effect) indicate that the method is not significantly affected by the biological matrix.

Conclusion

The use of this compound as an internal standard in the bioanalysis of Entecavir provides a robust and reliable method for quantification. Its mechanism of action, rooted in the principles of isotope dilution mass spectrometry, allows for the effective compensation of analytical variability, leading to accurate and precise results. The development and validation of a UPLC-MS/MS method incorporating this compound is a critical step in clinical and preclinical studies of Entecavir, ensuring the integrity of pharmacokinetic and other quantitative data.

A Technical Guide to the Certificate of Analysis and Purity of Entecavir-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical quality attributes of Entecavir-d2, a deuterated analog of the potent antiviral agent Entecavir. This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies for the accurate quantification of Entecavir in biological matrices.[1][2] This document outlines the typical specifications found on a Certificate of Analysis (CoA), details the analytical methodologies for purity determination, and illustrates the compound's mechanism of action.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for this compound is a formal document that confirms the compound's identity, purity, and quality. It provides quantitative data from various analytical tests performed on a specific batch. While CoAs are lot-specific, the following table summarizes the typical tests and acceptance criteria for high-purity this compound intended for research and pharmaceutical development.

Test ParameterSpecificationTypical Method
Appearance White to off-white solidVisual Inspection
Identity Conforms to the structure¹H-NMR, Mass Spectrometry
Purity (by HPLC) ≥ 98.0%High-Performance Liquid Chromatography
Chemical Purity (by NMR) ≥ 98.0%Quantitative ¹H-NMR
Isotopic Purity (d2) ≥ 99.0 atom % DMass Spectrometry
Diastereomeric Purity Report individual diastereomersChiral HPLC
Water Content ≤ 1.0%Karl Fischer Titration
Residual Solvents Conforms to USP <467> or ICH Q3CHeadspace Gas Chromatography (HS-GC)
Inorganic Impurities Report valueInductively Coupled Plasma (ICP-MS)

Experimental Protocols for Purity Determination

The purity of this compound is a critical parameter, and High-Performance Liquid Chromatography (HPLC) is a widely used technique for its assessment.[3][4] This method is capable of separating Entecavir from its potential impurities, including diastereomers and degradation products.[3][5]

Methodology: Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

This protocol is a representative example based on published methods for Entecavir analysis.[4][5][6]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 stationary phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is commonly used.[7]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM phosphate buffer) and an organic solvent (e.g., acetonitrile). The pH of the aqueous phase is typically adjusted to around 3.0-3.5 with phosphoric acid.[4] A common composition is a ratio of acetonitrile to buffer, such as 80:20 v/v.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4][7]

  • Detection: UV detection at approximately 254 nm, where Entecavir and its related impurities exhibit strong absorbance.[3][6]

  • Temperature: The column is maintained at a constant temperature, for example, 25°C.

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 500 µg/mL).[3][6]

    • The solution may be sonicated to ensure complete dissolution.[6]

    • If analyzing a formulated product, centrifugation may be required to remove excipients.[3][6]

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (diluent), a system suitability solution, a standard solution of known concentration, and the sample solution.

    • Run the chromatogram for a sufficient time to allow for the elution of all potential impurities. The retention time for Entecavir is typically around 3.3 minutes under these conditions.[4]

  • Data Analysis: The purity is calculated by dividing the peak area of the main component (this compound) by the total area of all peaks, expressed as a percentage.

Workflow for HPLC Purity Analysis of this compound

Workflow for HPLC Purity Analysis of this compound cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh this compound Sample dissolve Dissolve in Diluent (e.g., 500 µg/mL) weigh->dissolve sonicate Sonicate for Complete Dissolution dissolve->sonicate inject Inject Sample into HPLC System sonicate->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: A flowchart illustrating the key steps in determining the purity of this compound using HPLC.

Mechanism of Action: Inhibition of HBV Replication

Entecavir is a guanosine nucleoside analog that selectively inhibits the replication of the Hepatitis B virus (HBV).[8][9] Its deuterated form, this compound, is expected to follow the same biological pathway. The mechanism involves several key intracellular steps:

  • Phosphorylation: Upon entering a host cell, Entecavir is phosphorylated by cellular kinases to its active triphosphate form, entecavir triphosphate.[10][11]

  • Competition: Entecavir triphosphate then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the HBV polymerase (reverse transcriptase).[10]

  • Inhibition of Polymerase Activity: By binding to the viral polymerase, entecavir triphosphate inhibits all three of its essential functions:

    • Priming: The initiation of DNA synthesis.[9][10]

    • Reverse Transcription: The synthesis of the negative DNA strand from the pregenomic RNA template.[9]

    • DNA Synthesis: The synthesis of the positive DNA strand.[9][12]

This multi-faceted inhibition effectively terminates the viral replication cycle, leading to a significant reduction in HBV viral load.[8]

Signaling Pathway of Entecavir's Antiviral Activity

Entecavir's Mechanism of Action cluster_cell Hepatocyte (Host Cell) cluster_virus HBV Replication Cycle ETV Entecavir ETV_TP Entecavir Triphosphate (Active Form) ETV->ETV_TP Cellular Kinases Polymerase HBV Polymerase (Reverse Transcriptase) ETV_TP->Polymerase Competitively Inhibits ETV_TP->Inhibition1 Blocks ETV_TP->Inhibition2 Blocks ETV_TP->Inhibition3 Blocks dGTP dGTP (Natural Substrate) dGTP->Polymerase Binds to Priming 1. Base Priming Polymerase->Priming RT 2. Reverse Transcription (- strand synthesis) Priming->RT Synthesis 3. DNA Synthesis (+ strand synthesis) RT->Synthesis Inhibition1->Priming Inhibition2->RT Inhibition3->Synthesis

Caption: The intracellular pathway of Entecavir, from activation to the inhibition of HBV polymerase functions.

This guide provides a foundational understanding of the quality assessment and mechanism of action of this compound. For specific applications, researchers should always refer to the lot-specific Certificate of Analysis provided by the supplier and validate analytical methods according to their own established protocols and regulatory requirements.

References

Entecavir-d2 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Entecavir-d2, a deuterated analog of the potent antiviral drug Entecavir. This document is intended to serve as a comprehensive resource, covering supplier and purchasing information, detailed experimental protocols for analysis, and a summary of its mechanism of action.

Supplier and Purchasing Information

This compound is available from several specialized chemical suppliers. The following table summarizes key information from various suppliers to facilitate procurement. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed product specifications.

SupplierProduct NameCatalog NumberPurityNotes
Cayman Chemical This compound37212≥99% deuterated forms (d1-d2)Intended for use as an internal standard for quantification of Entecavir by GC- or LC-MS.[1]
Simson Pharma Limited This compoundE170002Certificate of Analysis provided with purchase.Available via custom synthesis.
MedChemExpress This compoundHY-13678SNot specifiedDeuterium labeled Entecavir.
VIVAN Life Sciences This compoundVLCS-00661Not specifiedStable Isotope Labeled Compound.
Acanthus Research This compoundENT-10-002Not specifiedDrug Substance Stable Isotope Labeled Reference Standard.
Pharmaffiliates This compoundNot specifiedNot specifiedLabeled Entecavir for research purposes.
TLC Pharmaceutical Standards This compoundNot specifiedNot specifiedNon-labeled CAS: 142217-69-4.

Synthesis of this compound

A detailed, publicly available experimental protocol for the specific synthesis of this compound is not readily found in the scientific literature. However, numerous synthetic routes for Entecavir have been published. The introduction of deuterium labels can typically be achieved by utilizing deuterated starting materials or reagents at a specific step in the synthesis.

One plausible strategy for the synthesis of this compound, where the deuterium atoms are located on the exocyclic methylene group, would involve the use of a deuterated Wittig reagent or a similar methylenating agent in the final steps of the synthesis of the carbocyclic core, prior to the coupling with the guanine base. For instance, a deuterated version of the Nysted reagent could be employed.

The general synthesis of Entecavir often involves the stereoselective construction of the functionalized cyclopentyl core, followed by the coupling with a protected guanine derivative, and subsequent deprotection steps. Several approaches to the carbocyclic core have been described, starting from precursors like D-ribose or employing strategies such as intramolecular nitrile oxide cycloaddition or ring-closing metathesis. Researchers aiming to synthesize this compound would need to adapt these existing methods by incorporating deuterated reagents at the appropriate synthetic juncture.

Mechanism of Action

Entecavir is a potent and selective inhibitor of the hepatitis B virus (HBV) DNA polymerase.[2][3][4] It is a guanosine nucleoside analog that requires intracellular phosphorylation to its active triphosphate form, Entecavir triphosphate (ETV-TP).[2] ETV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain.

The mechanism of action involves the inhibition of all three catalytic functions of the HBV reverse transcriptase (polymerase):

  • Base priming: Inhibition of the initiation of DNA synthesis.

  • Reverse transcription: Inhibition of the synthesis of the negative DNA strand from the pregenomic RNA template.

  • DNA-dependent DNA synthesis: Inhibition of the synthesis of the positive DNA strand.[2]

Upon incorporation into the viral DNA, Entecavir acts as a chain terminator, thus halting viral replication.[3]

Entecavir_Mechanism_of_Action cluster_cell Hepatocyte cluster_virus HBV Replication Cycle cluster_inhibition Inhibition of Replication Entecavir Entecavir ETV_MP Entecavir Monophosphate Entecavir->ETV_MP Cellular Kinases ETV_DP Entecavir Diphosphate ETV_MP->ETV_DP Cellular Kinases ETV_TP Entecavir Triphosphate ETV_DP->ETV_TP Cellular Kinases HBV_Pol HBV DNA Polymerase ETV_TP->HBV_Pol Competitive Inhibition Chain_Termination Chain Termination (Inhibition of DNA Elongation) ETV_TP->Chain_Termination pgRNA pgRNA neg_DNA (-) DNA Strand pgRNA->neg_DNA Reverse Transcription pos_DNA HBV DNA neg_DNA->pos_DNA DNA Synthesis dGTP dGTP dGTP->neg_DNA dGTP->pos_DNA Chain_Termination->pos_DNA Blocks Formation

Caption: Mechanism of action of Entecavir in inhibiting HBV replication.

Experimental Protocols: Analysis of Entecavir

The following is a representative experimental protocol for the analysis of Entecavir in bulk drug and pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC). This method can be adapted for the analysis of this compound, which is expected to have a similar retention time to the unlabeled compound under the same chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) Method

This method is based on published procedures for the quantitative determination of Entecavir.

4.1.1. Instrumentation

  • HPLC system equipped with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

4.1.2. Reagents and Materials

  • Entecavir reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer components

4.1.3. Chromatographic Conditions

ParameterCondition
Mobile Phase A mixture of Methanol and Water (e.g., 55:45 v/v) or Acetonitrile and Water (e.g., 20:80 v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 254 nm
Injection Volume 20 µL
Run Time Approximately 10 minutes

4.1.4. Preparation of Standard Solution

  • Accurately weigh about 10 mg of Entecavir reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-20 µg/mL.

4.1.5. Preparation of Sample Solution (from Tablets)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to about 1 mg of Entecavir and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

4.1.6. System Suitability

Inject the standard solution (e.g., 10 µg/mL) five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%. The tailing factor for the Entecavir peak should be not more than 1.5.

4.1.7. Analysis

Inject the standard solutions and the sample solution into the chromatograph, record the peak areas, and calculate the concentration of Entecavir in the sample.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Mobile_Phase Mobile Phase Preparation System_Suitability System Suitability Test Mobile_Phase->System_Suitability Standard_Prep Standard Solution Preparation Standard_Prep->System_Suitability Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Solution Preparation Sample_Prep->Injection System_Suitability->Injection Chromatogram Data Acquisition (Chromatograms) Injection->Chromatogram Peak_Integration Peak Integration & Area Measurement Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Entecavir in Sample Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: General workflow for the HPLC analysis of Entecavir.

References

Entecavir-d2 for Antiviral Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Entecavir and its deuterated analogue, Entecavir-d2, for antiviral research applications. Entecavir is a potent and selective antiviral agent used for the treatment of chronic hepatitis B virus (HBV) infection. This compound serves as an essential tool in the research and development of this drug, primarily as an internal standard for accurate quantification in complex biological matrices.

Core Concepts and Physicochemical Properties

Entecavir is a carbocyclic analogue of 2'-deoxyguanosine, a natural purine nucleoside.[1][2] Its structural modification confers high selectivity and potency against HBV polymerase.[3] this compound is a stable, isotopically labeled version of Entecavir, where two hydrogen atoms on the exocyclic methylene group are replaced with deuterium.[4] This mass shift makes it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled drug but is distinguishable by its higher mass-to-charge ratio (m/z).[4][5]

PropertyEntecavirThis compound
Chemical Name 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one-d2
Molecular Formula C₁₂H₁₅N₅O₃C₁₂H₁₃D₂N₅O₃[4]
Molecular Weight 277.28 g/mol 279.3 g/mol [4]
Appearance White to off-white powder[6]Solid[4]
Solubility Slightly soluble in water (2.4 mg/mL)[6][7]Soluble in DMSO, Methanol, Water[4]
Primary Application Antiviral drug for Hepatitis B Virus (HBV) infection[1]Internal standard for quantification of Entecavir[4]

Mechanism of Antiviral Action

Entecavir is a prodrug that requires intracellular activation to exert its antiviral effect.[7] The process involves phosphorylation by cellular kinases to its active triphosphate form, Entecavir triphosphate (ETV-TP). ETV-TP then acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral HBV polymerase (reverse transcriptase).[8][9]

ETV-TP disrupts viral replication by inhibiting all three essential activities of the HBV polymerase:

  • Base Priming: The initiation of DNA synthesis.[3][8]

  • Reverse Transcription: The synthesis of the negative DNA strand from the pregenomic RNA template.[3][8]

  • DNA Synthesis: The synthesis of the positive DNA strand.[7][8]

Incorporation of ETV-TP into the growing viral DNA chain results in its termination, halting viral replication.[9]

Entecavir_Mechanism_of_Action cluster_cell Hepatocyte cluster_hbv HBV Replication Cycle ETV Entecavir ETV_MP Entecavir Monophosphate ETV->ETV_MP Cellular Kinases ETV_DP Entecavir Diphosphate ETV_MP->ETV_DP Cellular Kinases ETV_TP Entecavir Triphosphate (Active) ETV_DP->ETV_TP Cellular Kinases Polymerase HBV Polymerase (Reverse Transcriptase) ETV_TP->Polymerase Priming 1. Base Priming ETV_TP->Priming Inhibits RT 2. Reverse Transcription (Negative Strand Synthesis) ETV_TP->RT Inhibits Synthesis 3. DNA Synthesis (Positive Strand Synthesis) ETV_TP->Synthesis Inhibits Polymerase->Priming Priming->RT RT->Synthesis dGTP dGTP (Natural Substrate) dGTP->Polymerase Competes with

Caption: Intracellular activation and mechanism of action of Entecavir.

Pharmacokinetics and In Vitro/In Vivo Efficacy

Entecavir is well-absorbed orally, with pharmacokinetic properties that are proportional to the dose.[10] It exhibits potent antiviral activity in both cell culture models and animal studies.

Table 2: Pharmacokinetic Parameters of Entecavir in Healthy Subjects

Parameter Value Reference
Bioavailability ~100% (relative to oral solution) [8]
Time to Peak Plasma Conc. (Tmax) 0.5 - 1.5 hours [8][10]
Plasma Protein Binding ~13% [8]
Effective Half-life ~24 hours [11]
Terminal Elimination Half-life 128 - 149 hours [8]
Metabolism Not a substrate, inhibitor, or inducer of the CYP450 system [7][8]

| Elimination | Primarily renal excretion (62-73% of dose) |[11][12] |

Table 3: Summary of Non-Clinical Efficacy Data

Model Parameter Result Reference
HepG2 2.2.15 Cells (In Vitro) EC₅₀ (HBV DNA reduction) 3.75 nM [4][5]
Duckling Model (In Vivo) Serum & Hepatic Viral DNA Reduced at 1 mg/kg dose [4]

| Woodchuck Model (In Vivo) | Viral Rebound/Resistance | None observed during 3 years of treatment |[13] |

Clinical Efficacy and Resistance Profile

Phase II and III clinical trials have demonstrated Entecavir's superiority over other nucleoside analogues like lamivudine in treating both nucleoside-naïve and lamivudine-refractory patients with chronic HBV.[10][14][15]

Table 4: Key Phase III Clinical Trial Outcomes (48 Weeks, Nucleoside-Naïve Patients)

Outcome Entecavir (0.5 mg) Lamivudine (100 mg) p-value Reference
Histologic Improvement 70 - 72% 60 - 62% < 0.01 [10][12]
Mean HBV DNA Reduction (log₁₀ copies/mL) -5.0 -4.5 < 0.001 [10]
HBV DNA < 300 copies/mL (PCR) 69 - 90% 38 - 72% < 0.001 [10][12]

| ALT Normalization | 85% | Not specified | - |[11] |

Entecavir possesses a high genetic barrier to resistance in treatment-naïve patients.[16][17] However, resistance can emerge, particularly in patients with pre-existing lamivudine resistance. The development of Entecavir resistance typically requires specific substitutions in the HBV polymerase gene in addition to the mutations that confer lamivudine resistance.[13]

Table 5: Common Entecavir Resistance Mutations in Lamivudine-Refractory HBV

Primary Lamivudine Resistance Mutations Required Additional Entecavir Resistance Substitutions
rtM204V and rtL180M rtT184, rtS202, or rtM250

Source:[13][18]

Experimental Protocols

Protocol: Quantitative Analysis of Entecavir in Plasma using LC-MS/MS

This protocol outlines a general procedure for the accurate measurement of Entecavir concentrations in plasma samples, using this compound as an internal standard. This is critical for pharmacokinetic and pharmacodynamic studies.

1. Materials and Reagents:

  • Plasma samples (human or animal)

  • Entecavir analytical standard

  • This compound internal standard (IS) solution (e.g., 100 ng/mL in methanol)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or ammonium acetate for mobile phase modification

2. Sample Preparation (Solid Phase Extraction):

  • Thaw plasma samples on ice.

  • To 200 µL of plasma, add 20 µL of this compound IS solution. Vortex briefly.

  • Pre-condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute Entecavir and this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions (Example):

  • HPLC System: Agilent or Waters UPLC/HPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex or Thermo Fisher).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Entecavir: Q1 m/z 278.1 → Q3 m/z 152.1

    • This compound (IS): Q1 m/z 280.1 → Q3 m/z 154.1

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio (Entecavir/Entecavir-d2) against the concentration of the Entecavir standards.

  • Use the regression equation from the calibration curve to determine the concentration of Entecavir in the unknown plasma samples.

LCMS_Workflow Sample 1. Plasma Sample Collection Spike 2. Spike with This compound (IS) Sample->Spike SPE 3. Solid Phase Extraction (SPE) Spike->SPE Elute 4. Elution & Reconstitution SPE->Elute Inject 5. LC Injection & Separation Elute->Inject Detect 6. MS/MS Detection (MRM) Inject->Detect Analyze 7. Data Analysis (Peak Area Ratio) Detect->Analyze Result Result: Quantified Entecavir Concentration Analyze->Result

Caption: Workflow for quantitative analysis of Entecavir using LC-MS/MS.
Protocol: In Vitro HBV Antiviral Activity Assay

This protocol describes a method to evaluate the antiviral potency of Entecavir in a cell-based assay using a stable HBV-producing cell line.

1. Cell Line and Culture:

  • Cell Line: HepG2 2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome.

  • Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent like G418.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

2. Experimental Procedure:

  • Seed HepG2 2.2.15 cells in 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Entecavir (e.g., from 0.1 nM to 100 nM) in the culture medium. Include a "no drug" vehicle control.

  • Remove the old medium from the cells and add the medium containing the different concentrations of Entecavir.

  • Incubate the plates for 6-8 days, replacing the drug-containing medium every 2 days.

  • On the final day, collect the culture supernatant to quantify secreted HBV DNA. Also, lyse the cells to assess cytotoxicity.

3. Endpoint Analysis:

  • HBV DNA Quantification:

    • Isolate viral DNA from the collected culture supernatants using a commercial viral DNA extraction kit.

    • Quantify the HBV DNA levels using a real-time quantitative PCR (qPCR) assay with primers and probes specific for the HBV genome.

  • Cytotoxicity Assay:

    • Measure cell viability in the cell lysates using a standard assay like MTT or CellTiter-Glo to ensure the observed antiviral effect is not due to cell death.

4. Data Analysis:

  • Normalize the HBV DNA levels in the treated wells to the vehicle control.

  • Plot the percentage of HBV DNA inhibition against the log concentration of Entecavir.

  • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the 50% effective concentration (EC₅₀), which is the concentration of Entecavir that inhibits HBV replication by 50%.

Conclusion

Entecavir is a cornerstone in the management of chronic HBV infection, characterized by its high potency and a significant barrier to the development of resistance. For the scientific community, the deuterated analogue, this compound, is an indispensable tool. Its use as an internal standard in mass spectrometry-based bioanalysis ensures the generation of precise and accurate pharmacokinetic and drug metabolism data, which is fundamental to both preclinical and clinical research. This guide provides the foundational knowledge and protocols to effectively utilize Entecavir and this compound in advancing antiviral drug development and research.

References

The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the pursuit of accurate and precise quantification is paramount. This technical guide delves into the core principles and applications of deuterated internal standards in mass spectrometry (MS), a technique that has become the gold standard for achieving reliable and reproducible results. By replacing hydrogen atoms with their heavier isotope, deuterium, these standards provide an unparalleled ability to correct for variations inherent in complex sample matrices and analytical instrumentation.

The Fundamental Role of Internal Standards in Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the detection and quantification of analytes in complex mixtures. However, the accuracy of these measurements can be compromised by several factors, including:

  • Matrix Effects: Co-eluting endogenous or exogenous compounds in the sample matrix (e.g., plasma, urine, tissue extracts) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[1]

  • Sample Preparation Variability: Analyte loss can occur during various stages of sample preparation, such as extraction, evaporation, and reconstitution.[2]

  • Instrumental Drift: Fluctuations in the mass spectrometer's performance over time can lead to variations in signal intensity.

To mitigate these issues, an internal standard (IS) is introduced into the analytical workflow. An ideal IS is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer. The IS is added at a known concentration to all samples, calibrators, and quality controls. By calculating the ratio of the analyte's response to the IS's response, variations introduced during the analytical process can be normalized, leading to more accurate and precise results.

Why Deuterated Standards Reign Supreme

Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are considered the most effective.[3] This is due to their unique properties:

  • Chemical and Physical Similarity: Deuterated standards have nearly identical chemical and physical properties to their non-labeled counterparts. This ensures they behave similarly during sample preparation, chromatographic separation, and ionization.[3]

  • Co-elution: Ideally, the deuterated standard co-elutes with the analyte, meaning they experience the same matrix effects at the same time.

  • Mass Differentiation: The mass difference between the deuterated standard and the analyte allows for their simultaneous detection and differentiation by the mass spectrometer.

The use of deuterated standards is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique, which is recognized as a reference method for its high accuracy and precision.[1][4][5]

Quantitative Impact of Deuterated Standards: A Data-Driven Perspective

The superiority of using deuterated internal standards is not merely theoretical; it is consistently demonstrated in validation data from numerous bioanalytical methods. The following tables summarize key performance characteristics from a validated LC-MS/MS method for the therapeutic drug monitoring of immunosuppressants, where deuterated internal standards were employed.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) [3][6]

AnalyteLinear RangeLLOQCorrelation Coefficient (r²)
Cyclosporine A2 - 1250 ng/mL2 ng/mL> 0.997
Tacrolimus0.5 - 42.2 ng/mL0.5 ng/mL> 0.997
Sirolimus0.6 - 49.2 ng/mL0.6 ng/mL> 0.997
Everolimus0.5 - 40.8 ng/mL0.5 ng/mL> 0.997
Mycophenolic Acid0.01 - 7.5 µg/mL0.01 µg/mL> 0.997

Table 2: Precision and Accuracy [3][6]

AnalyteConcentration LevelIntra-assay Precision (CV%)Intra-assay Accuracy (%)Inter-assay Precision (CV%)Inter-assay Accuracy (%)
Cyclosporine ALow, Mid, High2.1 - 5.598.7 - 103.13.4 - 6.897.5 - 102.3
TacrolimusLow, Mid, High1.9 - 4.896.4 - 105.22.9 - 5.795.8 - 104.5
SirolimusLow, Mid, High2.5 - 6.197.1 - 106.84.1 - 7.996.3 - 105.9
EverolimusLow, Mid, High2.3 - 5.995.9 - 104.73.8 - 7.294.7 - 103.8
Mycophenolic AcidLow, Mid, High3.1 - 7.294.5 - 108.34.5 - 8.993.2 - 107.1

Table 3: Recovery and Matrix Effect [6][7]

AnalyteRecovery (%)Matrix Effect (%)
Cyclosporine A78.995.2 - 104.8
Tacrolimus81.296.1 - 103.5
Sirolimus79.594.8 - 105.1
Everolimus82.497.3 - 102.9
Mycophenolic Acid76.693.7 - 106.3

Recovery values indicate the efficiency of the extraction process. Matrix effect values close to 100% indicate that the deuterated internal standard effectively compensated for ion suppression or enhancement.

Experimental Protocols: A Practical Guide

The following sections provide a detailed methodology for a typical bioanalytical workflow using deuterated internal standards for the therapeutic drug monitoring of immunosuppressants in whole blood.

Sample Preparation: Protein Precipitation
  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of whole blood sample, calibrator, or quality control.

  • Internal Standard Spiking: Add 100 µL of the internal standard working solution (containing the deuterated analogues of the analytes dissolved in methanol) to each tube.

  • Protein Precipitation: Add 200 µL of zinc sulfate solution (0.1 M in water) to each tube to precipitate the blood proteins.

  • Vortexing: Vortex each tube for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of immunosuppressants.

  • Mobile Phases: A gradient elution is typically employed using a combination of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Injection Volume: 10 µL.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard.

Visualizing the Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships described in this guide.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Whole Blood Sample add_is Add Deuterated Internal Standard sample->add_is precipitate Protein Precipitation (Zinc Sulfate) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: Bioanalytical workflow for therapeutic drug monitoring.

G Analyte Analyte Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix_Effects Sample_Prep_Loss Sample Preparation Variability Analyte->Sample_Prep_Loss Deuterated_IS Deuterated Internal Standard Deuterated_IS->Matrix_Effects Deuterated_IS->Sample_Prep_Loss Analyte_Response Analyte Response Matrix_Effects->Analyte_Response IS_Response IS Response Matrix_Effects->IS_Response Sample_Prep_Loss->Analyte_Response Sample_Prep_Loss->IS_Response Instrument_Drift Instrumental Drift Analyte_Response->Instrument_Drift Ratio Analyte/IS Ratio Analyte_Response->Ratio IS_Response->Instrument_Drift IS_Response->Ratio Accurate_Quantification Accurate Quantification Ratio->Accurate_Quantification

Caption: Principle of correction using a deuterated internal standard.

Conclusion

Deuterated internal standards are indispensable tools in modern mass spectrometry, particularly in regulated bioanalysis and clinical chemistry. Their ability to mimic the behavior of the target analyte while being distinguishable by mass allows for the effective correction of matrix effects, sample preparation variability, and instrumental drift. The use of deuterated standards in conjunction with isotope dilution mass spectrometry provides a robust and reliable method for achieving the highest levels of accuracy and precision in quantitative analysis. As the demand for more sensitive and reliable analytical methods continues to grow, the role of deuterated standards will undoubtedly remain central to the advancement of pharmaceutical and biomedical research.

References

The Role of Entecavir-d2 in Advancing Hepatitis B Virus Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides an in-depth overview of the application of Entecavir-d2 in Hepatitis B Virus (HBV) research. Entecavir is a potent guanosine nucleoside analogue that selectively inhibits HBV polymerase, a critical enzyme in the viral replication cycle. For accurate quantification of Entecavir in complex biological matrices, a stable isotope-labeled internal standard is indispensable. This compound serves this crucial role, ensuring the precision and reliability of bioanalytical methods essential for pharmacokinetic, bioequivalence, and other drug development studies. This document details the core principles of its use, provides validated experimental methodologies, and presents key quantitative data for researchers, scientists, and drug development professionals.

Introduction to Entecavir and the Role of this compound

Entecavir is a cornerstone therapy for chronic HBV infection. It acts as a reverse transcriptase inhibitor, targeting the viral polymerase with high selectivity.[1] To become active, Entecavir is phosphorylated within the cell to its triphosphate form, which then competes with the natural substrate (dGTP) for incorporation into the nascent viral DNA.[1][2] This action effectively terminates DNA chain elongation and halts viral replication.

In the research and clinical development of Entecavir, accurately measuring its concentration in biological samples (e.g., human plasma) is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[3][4] The reliability of LC-MS/MS quantification hinges on the use of an appropriate internal standard (IS). This compound, a deuterated analogue of Entecavir, is the ideal IS.[5][6] It is chemically identical to Entecavir, ensuring it behaves similarly during sample extraction and ionization, but its increased mass (due to the deuterium atoms) allows it to be distinguished by the mass spectrometer.[6] This co-eluting, mass-differentiated standard corrects for variability in sample preparation and instrument response, leading to highly accurate and precise measurements.

Core Application: Bioanalytical Quantification via LC-MS/MS

This compound is primarily intended for use as an internal standard for the quantification of Entecavir by GC- or LC-MS.[1] The most common application is in bioequivalence and pharmacokinetic studies, which require validated methods to measure drug concentrations in plasma over time.[3][4]

Detailed Experimental Protocol (Synthesized Method)

The following protocol is a synthesized representation based on validated methods reported in the literature.[3][4][7][8] It outlines the key steps for quantifying Entecavir in human plasma using this compound as an internal standard.

Objective: To determine the concentration of Entecavir in human plasma samples.

Materials:

  • Human plasma (EDTA as anticoagulant)

  • Entecavir reference standard

  • This compound internal standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or Ammonium hydrogen carbonate (for mobile phase)

  • Water (deionized, 18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of Entecavir (e.g., 1 mg/mL) in a suitable solvent like methanol.

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

    • Create a series of working standard solutions for the calibration curve by serially diluting the Entecavir stock solution.

    • Create a working solution of the this compound internal standard (e.g., 50 ng/mL).

  • Sample Preparation (Protein Precipitation Method):

    • Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

    • Add a small, precise volume of the this compound IS working solution to each tube (except blank matrix).

    • Add 300 µL of cold acetonitrile or methanol to precipitate plasma proteins.

    • Vortex mix for 1-2 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for analysis.

  • Chromatographic Separation:

    • Inject a small volume (e.g., 5-10 µL) of the prepared supernatant onto the analytical column.

    • Perform chromatographic separation using a C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm).[3]

    • Use an isocratic or gradient mobile phase to elute the analytes. A common mobile phase consists of acetonitrile and an aqueous component like 10 mM ammonium hydrogen carbonate or water with 0.1% formic acid.[4][8]

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion electrospray mode (ESI+).

    • Monitor the analytes using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions are critical for selectivity.

  • Data Analysis:

    • Integrate the chromatographic peaks for both Entecavir and this compound.

    • Calculate the peak area ratio (Entecavir area / this compound area).

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

    • Determine the concentration of Entecavir in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data for Bioanalytical Methods

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for Entecavir analysis.

Table 1: Mass Spectrometry MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Polarity Reference
Entecavir 278.1 152.1 Positive [4][5]
This compound 280.1* 152.1* Positive Inferred*
Lamivudine (alternative IS) 230.2 112.0 Positive [4]
Ganciclovir (alternative IS) 256.0 - (SIM mode) Positive [9]

*Note: The transition for this compound is inferred based on the known transition of Entecavir and the +2 Da mass shift from deuterium labeling. The product ion is expected to be identical as fragmentation typically occurs elsewhere on the molecule.

Table 2: Chromatographic Conditions and Performance

Parameter Example 1 Example 2 Example 3
Column ACQUITY UPLC BEH C18 (2.1x50mm, 1.7µm)[3] XBridge-C18 (4.6x50mm, 5µm)[4] Xterra MS C18[7]
Mobile Phase Isocratic Elution[3] 10mM Ammonium Hydrogen Carbonate (pH 10.5) : Methanol (85:15 v/v)[4] High-pH mobile phase with gradient elution[7]
Flow Rate Not specified 0.3 mL/min[4] 0.6 mL/min[8]
Linearity Range 0.1 - 20 ng/mL[3] 50.0 - 20,000.0 pg/mL[4] 0.025 - 10 ng/mL
LLOQ 0.1 ng/mL[3] 50.0 pg/mL[4] 5 pg/mL[7]
Intra-day Precision (%CV) <15% 1.2% - 4.2%[4] <12.3%[7]
Inter-day Precision (%CV) <15% 1.2% - 4.2%[4] <3.1%[7]

| Sample Prep | Protein Precipitation[3] | Solid Phase Extraction[4] | Solid Phase Extraction[7] |

Application in Pharmacokinetic (PK) Studies

A validated bioanalytical method using this compound is fundamental for characterizing the pharmacokinetics of Entecavir. By measuring plasma concentrations at various time points after drug administration, researchers can determine key PK parameters.

Table 3: Key Pharmacokinetic Parameters of Entecavir in Humans (at steady state)

Parameter 0.5 mg Dose 1.0 mg Dose Reference
Cmax (Peak Concentration) 4.2 ng/mL 8.2 ng/mL
Tmax (Time to Peak) 0.5 - 1.5 hours 0.5 - 1.5 hours
AUC (Area Under the Curve) Not Specified 27.9 ng·h/mL (single dose)
Terminal Elimination Half-life (t½) ~128-149 hours ~128-149 hours
Effective Half-life ~24 hours ~24 hours

| Renal Clearance | 62% - 73% of dose | 62% - 73% of dose | |

These data are crucial for establishing dosing regimens, assessing drug exposure in different populations, and understanding potential drug-drug interactions.

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz DOT language illustrate the logical flows and mechanisms central to Entecavir research.

bioanalytical_workflow plasma Plasma Sample (Patient/Subject) add_is Spike with This compound (IS) plasma->add_is extract Sample Preparation (Protein Precipitation or SPE) add_is->extract separate UPLC/HPLC Separation extract->separate Supernatant/ Eluate detect MS/MS Detection (MRM Mode) separate->detect analyze Data Analysis (Peak Area Ratio vs. Concentration) detect->analyze result Final Concentration analyze->result

Caption: Bioanalytical workflow for Entecavir quantification.

pk_study_workflow dose Administer Entecavir to Subjects collect Collect Blood Samples at Serial Time Points dose->collect process Process Blood to Obtain Plasma collect->process quantify Quantify Entecavir (LC-MS/MS using ETV-d2) process->quantify plot Plot Concentration vs. Time Curve quantify->plot calculate Calculate PK Parameters (Cmax, AUC, t½) plot->calculate report Pharmacokinetic Profile calculate->report

Caption: Logical workflow of a clinical pharmacokinetic study.

moa_entecavir etv Entecavir (ETV) kinase Cellular Kinases etv->kinase Phosphorylation etv_tp Entecavir-Triphosphate (Active Form) kinase->etv_tp hbv_pol HBV Polymerase (Reverse Transcriptase) etv_tp->hbv_pol Competitively Inhibits incorporation Incorporation into Viral DNA hbv_pol->incorporation dgtp dGTP (Natural Substrate) dgtp->hbv_pol Binds to termination Chain Termination incorporation->termination inhibition Inhibition of Viral Replication termination->inhibition

Caption: Mechanism of action of Entecavir in HBV inhibition.

Conclusion

This compound is a critical tool in the field of HBV research and drug development. As a stable isotope-labeled internal standard, it provides the foundation for robust, reliable, and accurate bioanalytical methods. The precise quantification of Entecavir in biological systems, made possible by this compound, is essential for defining its pharmacokinetic profile, ensuring therapeutic efficacy, and satisfying regulatory requirements for drug approval and monitoring. The methodologies and data presented in this guide underscore its indispensable role for scientists working to combat chronic Hepatitis B infection.

References

The Role of Entecavir-d2 in Preclinical and Clinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of deuterated Entecavir (Entecavir-d2) in preliminary studies, primarily focusing on its crucial role in pharmacokinetic (PK) analysis. While Entecavir is a potent antiviral medication for chronic hepatitis B virus (HBV) infection, this compound serves as a critical analytical tool rather than a therapeutic agent itself. Its use as an internal standard in bioanalytical methods ensures the accuracy and precision of quantifying Entecavir concentrations in biological matrices.

The Significance of Deuterated Internal Standards: The Case of this compound

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for accurate measurement. An ideal IS behaves chemically and physically like the analyte of interest (in this case, Entecavir) throughout sample preparation and analysis. This corrects for any potential variability in extraction recovery, matrix effects, and instrument response.[1][2][3]

Deuterated analogs of the analyte, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based assays.[1] The substitution of hydrogen atoms with deuterium atoms results in a molecule with a higher mass-to-charge ratio (m/z). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly during sample processing and chromatographic separation.[4] The use of a stable isotope-labeled internal standard like this compound significantly enhances the robustness and reliability of the bioanalytical method.

Experimental Protocol: Quantification of Entecavir in Human Plasma using LC-MS/MS with this compound as an Internal Standard

The following is a representative experimental protocol for the determination of Entecavir concentrations in human plasma, a common procedure in pharmacokinetic studies. This protocol is a composite of methodologies described in various validated bioanalytical assays.[5][6]

2.1. Objective: To accurately quantify the concentration of Entecavir in human plasma samples obtained from subjects in a clinical or preclinical study.

2.2. Materials and Reagents:

  • Entecavir reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K3EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium hydrogen carbonate

  • Water (deionized or HPLC grade)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

2.3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

2.4. Sample Preparation:

A common method for extracting Entecavir from plasma is solid-phase extraction (SPE) or protein precipitation.[5][7]

  • Protein Precipitation:

    • Aliquot 100 µL of human plasma into a microcentrifuge tube.

    • Add a specific volume of the this compound internal standard working solution.

    • Add three volumes of cold acetonitrile or methanol to precipitate plasma proteins.

    • Vortex the mixture for 1-2 minutes.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the plasma sample (pre-treated with the internal standard) onto the cartridge.

    • Wash the cartridge with a mild solvent to remove interferences.

    • Elute Entecavir and this compound from the cartridge with an appropriate elution solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute as described above.

2.5. LC-MS/MS Conditions:

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is typically used.[5]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM ammonium hydrogen carbonate or water with formic acid) and an organic solvent (e.g., methanol or acetonitrile).[5]

    • Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.[5]

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

    • MRM Transitions: The specific mass transitions for Entecavir and this compound are monitored. For Entecavir, a common transition is m/z 278.1 → 152.1.[5] The transition for this compound would be adjusted based on the number of deuterium atoms.

2.6. Calibration and Quality Control:

Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of Entecavir into blank plasma. These are then processed and analyzed alongside the study samples to ensure the accuracy and precision of the measurements. The concentration of Entecavir in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data from Entecavir Pharmacokinetic Studies

The following tables summarize key pharmacokinetic parameters of Entecavir in healthy subjects and specific patient populations, as determined by validated bioanalytical methods likely employing a deuterated internal standard like this compound.

Table 1: Single-Dose Pharmacokinetics of Entecavir in Healthy Adults

Parameter0.1 mg Dose0.5 mg Dose1.0 mg Dose
Cmax (ng/mL) 0.88 ± 0.154.23 ± 0.768.26 ± 1.54
AUC (ng·h/mL) 6.8 ± 1.130.1 ± 5.167.9 ± 12.1
Tmax (h) 0.5 - 1.50.5 - 1.50.5 - 1.5
Terminal t1/2 (h) ~128 - 149~128 - 149~128 - 149
Effective t1/2 (h) ~24~24~24

Data compiled from multiple sources.[8][9][10]

Table 2: Steady-State Pharmacokinetics of Entecavir in Healthy Adults (14-day multiple dosing)

Parameter0.1 mg Once Daily0.5 mg Once Daily1.0 mg Once Daily
Cmax,ss (ng/mL) 1.1 ± 0.24.6 ± 0.89.1 ± 1.7
AUCss (ng·h/mL) 8.9 ± 1.537.3 ± 7.280.8 ± 16.4
Renal Clearance (mL/min) 362 - 471362 - 471362 - 471
Urinary Recovery (%) 62 - 7362 - 7362 - 73

Data compiled from a double-blind, placebo-controlled study.[8]

Table 3: Pharmacokinetic Parameters of Entecavir in Rats and Dogs

ParameterRats (10 mg/kg)Dogs (1 mg/kg)
Cmax (µg/mL) 2.4 ± 0.85.0 ± 0.9
AUC0-24 (µg·h/mL) 15.4 ± 4.523.4 ± 7.2
Tmax (h) 1.7 ± 0.71.5 ± 0.4
t1/2 (h) 5.3 ± 1.43.8 ± 1.3

Data from a pharmacokinetic study in rats and dogs.[11]

Visualizations

4.1. Experimental Workflow for Entecavir Pharmacokinetic Analysis

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing subject Dosing of Subject blood_draw Timed Blood Sampling subject->blood_draw plasma_sep Plasma Separation blood_draw->plasma_sep add_is Addition of this compound (IS) plasma_sep->add_is extraction Protein Precipitation or SPE add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Workflow for a typical Entecavir pharmacokinetic study.

4.2. Mechanism of Action of Entecavir

mechanism_of_action cluster_host_cell Hepatocyte (Host Cell) cluster_hbv_replication HBV Replication Cycle entecavir Entecavir (Prodrug) phosphorylation Cellular Kinases entecavir->phosphorylation Phosphorylation entecavir_tp Entecavir Triphosphate (Active Form) phosphorylation->entecavir_tp hbv_polymerase HBV Polymerase (Reverse Transcriptase) entecavir_tp->hbv_polymerase Competitive Inhibition inhibition Inhibition of all 3 activities: 1. Base Priming 2. Reverse Transcription 3. DNA Synthesis dgtp dGTP (Natural Substrate) dgtp->hbv_polymerase Binds to

Caption: Entecavir's mechanism of action in inhibiting HBV replication.

Conclusion

This compound is an indispensable tool in the preclinical and clinical development of Entecavir. Its use as a stable isotope-labeled internal standard ensures the high quality and reliability of pharmacokinetic data, which is fundamental for establishing the safety and efficacy profile of Entecavir. The detailed experimental protocols and quantitative data presented in this guide underscore the rigorous analytical methodologies employed in modern drug development.

References

Entecavir-d2 for In Vitro and In Vivo Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Entecavir-d2 in preclinical research, focusing on its use in both in vitro and in vivo experimental settings. While this compound's primary role is as a stable isotope-labeled internal standard for the precise quantification of Entecavir, this guide also details the broader experimental applications and mechanistic actions of Entecavir, for which this compound serves as a crucial analytical tool.

Core Concepts: Entecavir and its Deuterated Analog

Entecavir is a potent and selective guanosine nucleoside analog that acts as an antiviral agent against the Hepatitis B virus (HBV).[1][2][3][4] Its deuterated form, this compound, incorporates deuterium atoms, which increases its molecular weight without altering its chemical properties. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accurate measurement of Entecavir in biological matrices.[5]

Mechanism of Action: Inhibition of HBV Replication

Entecavir exerts its antiviral activity by targeting the HBV polymerase, a multifunctional enzyme essential for viral replication.[1][2][6] The process involves intracellular phosphorylation to its active triphosphate form, Entecavir triphosphate (ETV-TP).[1][3] ETV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), and inhibits all three functional activities of the HBV polymerase:

  • Priming: The initiation of DNA synthesis.[1][3]

  • Reverse Transcription: The synthesis of the negative DNA strand from the pregenomic RNA template.[1][3]

  • DNA-dependent DNA Polymerase Activity: The synthesis of the positive DNA strand.[1][3]

Incorporation of ETV-TP into the growing viral DNA chain leads to premature chain termination, effectively halting HBV replication.[6]

Signaling Pathway Diagram

Entecavir_Mechanism_of_Action cluster_cell Hepatocyte cluster_hbv HBV Replication Cycle ETV Entecavir ETV_MP Entecavir Monophosphate ETV->ETV_MP Cellular Kinases ETV_DP Entecavir Diphosphate ETV_MP->ETV_DP ETV_TP Entecavir Triphosphate (Active) ETV_DP->ETV_TP HBV_Polymerase HBV Polymerase ETV_TP->HBV_Polymerase Inhibits pgRNA pgRNA neg_DNA (-) DNA Strand pgRNA->neg_DNA Reverse Transcription pos_DNA (+) DNA Strand neg_DNA->pos_DNA DNA Synthesis HBV_Polymerase->pgRNA Priming dGTP dGTP dGTP->HBV_Polymerase Natural Substrate Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analytical Bioanalytical Method A Antiviral Activity Assay (e.g., HepG2 2.2.15) E Efficacy Studies (e.g., Transgenic Mouse) A->E B Cytotoxicity Assay F Toxicology Studies B->F C Mechanism of Action Studies C->A D Pharmacokinetic Studies (Rodent/Non-rodent) D->E G LC-MS/MS Method Development (using this compound) G->D G->E Bioanalytical_Logic cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add this compound (IS) Plasma->IS Extract Protein Precipitation / SPE IS->Extract LC LC Separation Extract->LC MS MS/MS Detection (MRM) LC->MS Ratio Calculate Peak Area Ratio (Entecavir / this compound) MS->Ratio Quant Quantify Entecavir Concentration Ratio->Quant Cal Calibration Curve Cal->Quant

References

Methodological & Application

Application Note: High-Throughput Quantification of Entecavir in Human Plasma Using Entecavir-d2 as an Internal Standard for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Entecavir in human plasma. Entecavir-d2, a stable isotope-labeled version of the drug, is employed as an internal standard to ensure accuracy and precision, making this method highly suitable for pharmacokinetic (PK) studies in drug development. The protocol outlines a straightforward solid-phase extraction (SPE) procedure for sample preparation and provides optimized chromatographic and mass spectrometric conditions. The method is validated for its linearity, precision, and accuracy, demonstrating its reliability for supporting clinical and preclinical research.

Introduction

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations during sample preparation and analysis and leading to more accurate and precise results.[3] This document provides a detailed protocol for the determination of Entecavir in human plasma using this compound as an internal standard, tailored for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • Entecavir reference standard

  • This compound internal standard[4][5][6][7]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant)

  • Solid-phase extraction (SPE) cartridges

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to extract Entecavir and this compound from the plasma matrix.[8]

  • Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 200 µL of human plasma, add 20 µL of this compound internal standard solution (concentration to be optimized based on the calibration curve range). Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elution: Elute Entecavir and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

Liquid Chromatography

Chromatographic separation is achieved using a C18 analytical column.

  • Column: XBridge-C18, 4.6 mm × 50 mm, 5-µm particle size[8]

  • Mobile Phase: An isocratic mobile phase composed of 10 mM ammonium hydrogen carbonate (pH 10.5) and methanol (85:15 v/v)[8]

  • Flow Rate: 0.3 mL/min[8]

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Run Time: Approximately 5 minutes

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect Entecavir and this compound.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Entecavir: m/z 278.1 → 152.1[8]

    • This compound: m/z 280.3 → 154.1 (Predicted)

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Data Presentation

The following tables summarize the method validation parameters and representative pharmacokinetic data for Entecavir following a single 0.5 mg oral dose in healthy volunteers.

Table 1: Method Validation Parameters
ParameterResult
Linearity Range0.025 - 10 ng/mL[3]
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.025 ng/mL[3]
Intra-day Precision (%CV)≤ 7.3%[3]
Inter-day Precision (%CV)≤ 7.3%[3]
Intra-day Accuracy (%)-3.4% to 5.3%[3]
Inter-day Accuracy (%)-3.4% to 5.3%[3]
Table 2: Pharmacokinetic Parameters of Entecavir (0.5 mg oral dose) in Healthy Volunteers
ParameterValueReference
Cmax (ng/mL)4.2 (steady state)[9]
Tmax (hours)0.5 - 1.5[9]
AUC0-72h (ng·hr/mL)~13[2]
Ctrough (ng/mL)0.3 (steady state)[9]
Terminal Elimination Half-life (hours)~128 - 149

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis subject Human Subject (0.5 mg Entecavir dose) blood_sampling Blood Sampling (Time points) subject->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep add_is Add this compound (Internal Standard) plasma_prep->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap_recon Evaporation & Reconstitution spe->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms data_proc Data Processing (Peak Integration) lcms->data_proc pk_analysis Pharmacokinetic Analysis data_proc->pk_analysis report Pharmacokinetic Parameters (Cmax, Tmax, AUC) pk_analysis->report Results

Caption: Experimental workflow for the pharmacokinetic analysis of Entecavir.

entecavir_moa entecavir Entecavir entecavir_tp Entecavir Triphosphate (Active Form) entecavir->entecavir_tp Phosphorylation (Cellular Kinases) hbv_pol HBV Polymerase (Reverse Transcriptase) entecavir_tp->hbv_pol Inhibits priming 1. Base Priming rev_trans 2. Reverse Transcription (Negative Strand Synthesis) pos_strand 3. Positive Strand Synthesis

Caption: Mechanism of action of Entecavir in inhibiting HBV replication.

Conclusion

The described HPLC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and high-throughput approach for the quantification of Entecavir in human plasma. The detailed protocol for sample preparation and analysis, along with the presented validation and pharmacokinetic data, offers a comprehensive resource for researchers in the field of drug metabolism and pharmacokinetics. This method is well-suited for supporting various stages of drug development, from preclinical studies to clinical trials, ensuring the generation of high-quality bioanalytical data.

References

Application Notes and Protocols for Entecavir Analysis Using Entecavir-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the sample preparation of Entecavir in biological matrices, primarily human plasma, for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Entecavir-d2, is central to these protocols to ensure accuracy and precision.

Introduction

Entecavir is a potent antiviral drug used in the treatment of chronic hepatitis B virus (HBV) infection. Accurate quantification of Entecavir in biological samples is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard (IS), such as this compound, is the gold standard for LC-MS/MS-based bioanalysis as it effectively compensates for variability in sample preparation and matrix effects.[1]

This guide details three common and effective sample preparation techniques: Solid Phase Extraction (SPE), Protein Precipitation (PP), and Liquid-Liquid Extraction (LLE). Each method is presented with a step-by-step protocol and supported by quantitative data to aid in method selection and validation.

Quantitative Data Summary

The following tables summarize the performance characteristics of the different sample preparation methods for Entecavir analysis.

Table 1: Method Performance Characteristics

ParameterSolid Phase Extraction (SPE)Protein Precipitation (PP)Liquid-Liquid Extraction (LLE) - Salting Out
Linearity Range 0.025 - 10 ng/mL[1]0.1 - 20 ng/mL[2]0.05 - 20 ng/mL
Intra-day Precision (%CV) ≤ 7.3%[1]Meets acceptance criteria[2]≤ 3.59%
Inter-day Precision (%CV) ≤ 7.3%[1]Meets acceptance criteria[2]≤ 3.59%
Accuracy (%) -3.4% to 5.3%[1]Meets acceptance criteria[2]Within 4.88%
Extraction Recovery ~80% to 96.7%[3][4]>80%[5]~50%
Matrix Effect Well compensated by IS[3]No significant matrix effect observed[2]Ion suppression of ~44%

Note: Data is compiled from various studies and may depend on specific experimental conditions. The use of this compound as an internal standard is intended to mitigate the impact of variability in recovery and matrix effects.

Experimental Protocols

Solid Phase Extraction (SPE)

SPE is a highly effective method for cleaning up complex biological samples, resulting in high recovery and minimal matrix effects.[3] Mixed-mode or polymeric sorbents are commonly used for Entecavir extraction.[6]

Materials:

  • Human plasma (K2EDTA)

  • Entecavir reference standard

  • This compound internal standard solution (e.g., 100 ng/mL in methanol)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium hydroxide

  • Formic acid

  • SPE cartridges (e.g., Oasis HLB or MCX)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • Sample Spiking: To 200 µL of plasma sample, add 20 µL of this compound internal standard solution. Vortex briefly.

  • Pre-treatment (Protein Precipitation): Add 400 µL of 1% formic acid in acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.

  • Elution: Elute Entecavir and this compound with 1 mL of 5% ammonium hydroxide in acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protein Precipitation (PP)

Protein precipitation is a simpler and faster method suitable for high-throughput analysis. Acetonitrile or methanol are common protein precipitating agents.[2][7]

Materials:

  • Human plasma (K2EDTA)

  • Entecavir reference standard

  • This compound internal standard solution (e.g., 100 ng/mL in methanol)

  • Acetonitrile (LC-MS grade) with 0.1% formic acid

  • Centrifuge

  • 96-well collection plates

Protocol:

  • Sample Spiking: To 100 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 10 µL of this compound internal standard solution. Vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortexing: Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Directly inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) - Salting Out Method

This method utilizes the principle of differential solubility of the analyte in two immiscible liquids, enhanced by the addition of a salt.

Materials:

  • Human plasma (K2EDTA)

  • Entecavir reference standard

  • This compound internal standard solution (e.g., 100 ng/mL in methanol)

  • Acetonitrile (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Centrifuge

  • Evaporator

Protocol:

  • Sample Spiking: To 500 µL of plasma sample, add 50 µL of this compound internal standard solution. Vortex briefly.

  • Addition of Organic Solvent: Add 1.5 mL of acetonitrile. Vortex for 30 seconds.

  • Salting Out: Add approximately 200 mg of anhydrous magnesium sulfate. Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes to facilitate phase separation.

  • Organic Layer Collection: Carefully transfer the upper acetonitrile layer to a clean tube.

  • Evaporation: Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample Sample Collection cluster_is Internal Standard cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spiking Spiking plasma->spiking is This compound Solution is->spiking spe Solid Phase Extraction spiking->spe Method 1 pp Protein Precipitation spiking->pp Method 2 lle Liquid-Liquid Extraction spiking->lle Method 3 lcms LC-MS/MS Analysis spe->lcms pp->lcms lle->lcms

Caption: Overview of sample preparation workflows for Entecavir analysis.

spe_workflow start Spiked Plasma Sample pretreat Pre-treatment (Protein Precipitation) start->pretreat centrifuge1 Centrifugation pretreat->centrifuge1 load Sample Loading centrifuge1->load condition SPE Cartridge Conditioning condition->load wash Washing load->wash elute Elution wash->elute evap Evaporation elute->evap reconstitute Reconstitution evap->reconstitute end Analysis by LC-MS/MS reconstitute->end

Caption: Detailed workflow for Solid Phase Extraction (SPE).

pp_workflow start Spiked Plasma Sample add_solvent Add Precipitation Solvent (e.g., Acetonitrile) start->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant end Direct Injection to LC-MS/MS supernatant->end

Caption: Detailed workflow for Protein Precipitation (PP).

References

Solid-Phase Extraction Protocol for Entecavir and its Deuterated Internal Standard in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Entecavir is a potent nucleoside analogue antiviral drug used in the treatment of chronic hepatitis B virus (HBV) infection. Accurate and reliable quantification of Entecavir in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the solid-phase extraction (SPE) of Entecavir and its deuterated internal standard, Entecavir-d2, from human plasma. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively compensates for variability in sample preparation and matrix effects.

This method utilizes a hydrophilic-lipophilic balanced (HLB) polymer-based SPE sorbent, which offers high and reproducible recovery for polar compounds like Entecavir.[1][2] The subsequent analysis is typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high sensitivity and selectivity.[1][2][3]

Experimental Overview

The protocol involves the pretreatment of human plasma samples, followed by solid-phase extraction using an Oasis HLB 96-well plate. The extraction procedure includes loading the pretreated plasma, washing the sorbent to remove interferences, and eluting the analytes of interest. The eluted sample is then evaporated and reconstituted for LC-MS/MS analysis. This compound is added to the plasma samples at the beginning of the procedure to serve as an internal standard for accurate quantification.

Materials and Reagents

  • Entecavir reference standard

  • This compound internal standard

  • Human plasma (K2-EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (LC-MS grade)

  • Deionized water

  • Oasis HLB 96-well plate, 30 mg sorbent per well, or equivalent

Experimental Protocols

Standard and Quality Control Sample Preparation

Prepare stock solutions of Entecavir and this compound in methanol at a concentration of 1 mg/mL. From these, prepare working solutions of Entecavir for calibration standards and quality control (QC) samples by serial dilution in a methanol/water (50:50, v/v) solution. A working solution of this compound is also prepared. Spike the working solutions into blank human plasma to create calibration standards and QC samples at low, medium, and high concentrations.

Sample Pretreatment
  • Thaw plasma samples at room temperature.

  • To 500 µL of each plasma sample in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 500 µL of 4% phosphoric acid in water to each sample.

  • Vortex mix for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins.

  • Transfer the supernatant to a clean tube or the 96-well plate for SPE.

Solid-Phase Extraction (SPE) Protocol

The following protocol is based on the use of an Oasis HLB 96-well plate.

  • Conditioning: Add 1 mL of methanol to each well of the SPE plate. Allow the solvent to pass through the sorbent bed by gravity or with gentle vacuum.

  • Equilibration: Add 1 mL of deionized water to each well. Allow the water to pass through the sorbent bed.

  • Loading: Load the supernatant from the pretreated plasma sample (approximately 1 mL) onto the conditioned and equilibrated SPE plate. Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash 1: Add 1 mL of 5% methanol in deionized water to each well to remove polar interferences. Apply vacuum to pull the solution through.

    • Wash 2: Add 1 mL of deionized water to each well. Apply vacuum to dry the sorbent bed.

  • Elution:

    • Place a clean 96-well collection plate inside the vacuum manifold.

    • Add 500 µL of methanol to each well of the SPE plate.

    • Apply a gentle vacuum to elute the analytes into the collection plate.

    • Repeat the elution step with another 500 µL of methanol for a total elution volume of 1 mL.

Post-Elution Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Vortex for 30 seconds to ensure complete dissolution.

  • The sample is now ready for injection into the LC-MS/MS system.

Data Presentation

Table 1: Method Validation Parameters for Entecavir SPE

ParameterResultReference
Recovery~80%[2]
Precision
Intra-assay (%CV)12.3%[2]
Inter-assay (%CV)3.1%[2]
Accuracy (%Dev) +/-7.6%[2]
Matrix Effect ~0.45[2]

CV: Coefficient of Variation; Dev: Deviation from nominal concentration. Data is based on a method using a structural analog internal standard, which is expected to be similar for a deuterated internal standard.

Table 2: LC-MS/MS Parameters for Entecavir and this compound Analysis

ParameterEntecavirThis compound
Precursor Ion (m/z)278.1280.1
Product Ion (m/z)152.1152.1
PolarityPositivePositive

Note: The exact mass transitions may vary slightly depending on the instrument and source conditions.

Visualizations

SPE_Workflow cluster_pretreatment Sample Pretreatment cluster_spe Solid-Phase Extraction (Oasis HLB) cluster_post_elution Post-Elution Processing plasma 500 µL Human Plasma add_is Add 50 µL this compound plasma->add_is vortex1 Vortex add_is->vortex1 add_acid Add 500 µL 4% H3PO4 vortex1->add_acid vortex2 Vortex add_acid->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Sample supernatant->load condition Condition: 1 mL Methanol equilibrate Equilibrate: 1 mL Water condition->equilibrate equilibrate->load wash1 Wash 1: 1 mL 5% Methanol load->wash1 wash2 Wash 2: 1 mL Water wash1->wash2 elute Elute: 2 x 500 µL Methanol wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for the solid-phase extraction of Entecavir.

Conclusion

This application note provides a comprehensive and detailed solid-phase extraction protocol for the quantification of Entecavir and its deuterated internal standard, this compound, in human plasma. The use of an Oasis HLB SPE plate ensures high recovery and clean extracts, which is essential for sensitive and robust LC-MS/MS analysis. The presented method is suitable for use in research, clinical, and drug development settings where accurate measurement of Entecavir is required.

References

Application Note: Quantification of Entecavir in Human Plasma using Protein Precipitation and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Entecavir is a potent nucleoside analog antiviral drug used for the treatment of chronic hepatitis B (HBV) infection. Accurate quantification of entecavir in biological matrices like human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Protein precipitation is a straightforward, rapid, and efficient sample preparation technique widely employed for the extraction of small molecules like entecavir from complex biological samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the quantification of entecavir in human plasma using a protein precipitation method.

Principle of the Method

Protein precipitation involves the addition of a water-miscible organic solvent or an acid to a biological sample, such as plasma. This process disrupts the solvation shell of proteins, leading to their denaturation and aggregation. The precipitated proteins are then separated from the sample by centrifugation. The resulting supernatant, which contains the analyte of interest (entecavir) and other soluble components, can be directly injected into an LC-MS/MS system or undergo further processing like evaporation and reconstitution. This method is favored for its simplicity, speed, and ability to provide clean extracts suitable for sensitive analysis.

Materials and Reagents

  • Entecavir reference standard

  • Entecavir-¹³C₂¹⁵N (or other suitable stable isotope-labeled internal standard)[1]

  • Methanol (HPLC or LC-MS grade)[1]

  • Acetonitrile (HPLC or LC-MS grade)[2][3]

  • Formic acid (LC-MS grade)[3]

  • Ammonium acetate

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Experimental Protocols

This section details two common protein precipitation protocols using methanol or acetonitrile.

Protocol 1: Methanol Precipitation

This protocol is adapted from a validated method for bioequivalence studies.[1]

1. Preparation of Solutions:

  • Entecavir Stock Solution (1 mg/mL): Accurately weigh and dissolve entecavir reference standard in methanol.
  • Working Standard Solutions: Prepare serial dilutions of the stock solution with a 50:50 mixture of methanol and water to create calibration curve standards.
  • Internal Standard (IS) Working Solution: Prepare a solution of Entecavir-¹³C₂¹⁵N in methanol at an appropriate concentration.

2. Sample Preparation:

  • Pipette 100 µL of human plasma (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.[1]
  • Add the internal standard solution.
  • Add 300 µL of methanol (plasma to solvent ratio of 1:3).
  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
  • Carefully transfer the supernatant to a clean autosampler vial.
  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Acetonitrile with Formic Acid Precipitation

This protocol is suitable for the simultaneous analysis of multiple nucleoside analogs.[3]

1. Preparation of Solutions:

  • Precipitating Solvent: Prepare a solution of acetonitrile containing 0.1% formic acid.[3]
  • Prepare stock and working standard solutions as described in Protocol 1.

2. Sample Preparation:

  • Pipette 50 µL of human plasma into a microcentrifuge tube.
  • Add the internal standard solution.
  • Add 150 µL of the precipitating solvent (acetonitrile with 0.1% formic acid).
  • Vortex the mixture vigorously for at least 30 seconds.
  • Centrifuge at 12,000 x g for 5 minutes.
  • Transfer the supernatant to a new tube.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the dried extract in 100 µL of an appropriate solvent (e.g., water or mobile phase).[3]
  • Inject an aliquot into the LC-MS/MS system.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis plasma 1. Aliquot Plasma Sample add_is 2. Add Internal Standard plasma->add_is add_solvent 3. Add Precipitating Solvent (e.g., Methanol or ACN) add_is->add_solvent vortex 4. Vortex Mix add_solvent->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant process 7. Evaporate & Reconstitute (Optional) supernatant->process inject 8. Inject into LC-MS/MS process->inject quantify 9. Data Acquisition & Quantification inject->quantify

Caption: Workflow for Entecavir quantification by protein precipitation.

Method Validation Data

The following tables summarize typical validation parameters for protein precipitation-based LC-MS/MS methods for entecavir quantification. Data is compiled from multiple sources to provide a representative overview.

Table 1: Linearity and Sensitivity

ParameterMethod 1 (Methanol)[1]Method 2 (Acetonitrile)[2]Method 3 (General)[4]
Linear Range (ng/mL) 0.1 - 201 - 1000.025 - 10
LLOQ (ng/mL) 0.110.025
Correlation (r²) > 0.99> 0.9992Not specified

Table 2: Accuracy and Precision

ParameterValue RangeGuideline
Intra-day Accuracy (% Bias) -3.4% to 5.3%[4]Within ±15% (±20% at LLOQ)
Inter-day Accuracy (% Bias) -3.4% to 5.3%[4]Within ±15% (±20% at LLOQ)
Intra-day Precision (% CV) ≤ 7.3%[4]≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (% CV) ≤ 7.3%[4]≤ 15% (≤ 20% at LLOQ)

Table 3: Recovery and Matrix Effect

ParameterTypical ValueNotes
Extraction Recovery 80 - 98%[2]Should be consistent and reproducible.
Matrix Effect No significant effect observed in several studies[1][4]Assessed by comparing analyte response in post-extraction spiked samples to that in neat solution.

Logical Relationship Diagram

G Simplicity Simplicity & Speed ProteinPrecipitation Protein Precipitation Simplicity->ProteinPrecipitation Advantage HighThroughput High-Throughput HighThroughput->ProteinPrecipitation Advantage MatrixEffect Potential Matrix Effect ProteinPrecipitation->MatrixEffect Disadvantage CoPrecipitation Analyte Co-Precipitation ProteinPrecipitation->CoPrecipitation Disadvantage LCMS_Analysis LC-MS/MS Analysis ProteinPrecipitation->LCMS_Analysis Leads to

Caption: Advantages and disadvantages of protein precipitation.

Discussion

The protein precipitation method offers a significant advantage in terms of simplicity, speed, and cost-effectiveness, making it highly suitable for high-throughput analysis required in clinical studies. The use of methanol or acetonitrile effectively removes the majority of plasma proteins. While methanol may sometimes be less efficient at precipitating proteins compared to acetonitrile, it can be a better choice for highly polar compounds.

A key consideration with protein precipitation is the potential for matrix effects. Although several validated methods report no significant matrix effects for entecavir[1][4], it is a critical parameter to evaluate during method development. Co-eluting endogenous components from the plasma can suppress or enhance the ionization of entecavir in the mass spectrometer source, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard, such as Entecavir-¹³C₂¹⁵N, is highly recommended to compensate for any potential matrix effects and variability in extraction recovery.[1]

References

Bioanalytical Method Validation for Entecavir using Entecavir-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Entecavir is a potent and selective antiviral agent used for the treatment of chronic hepatitis B virus (HBV) infection.[1] Accurate and reliable quantification of Entecavir in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides a detailed application note and protocol for the bioanalytical method validation of Entecavir in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Entecavir-d2, to ensure high accuracy and precision.

The validation of this bioanalytical method is performed in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".

Experimental Protocols

This section details the materials and procedures for the quantification of Entecavir in human plasma.

Materials and Reagents
  • Analytes: Entecavir, this compound (Internal Standard - IS)

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Water (Ultrapure, 18.2 MΩ·cm)

    • Human plasma (K2-EDTA)

  • Labware:

    • Polypropylene tubes

    • 96-well plates

    • Analytical balance

    • Volumetric flasks and pipettes

Instrumentation
  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for separation.[2]

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Entecavir and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Entecavir stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. The this compound working solution is prepared by diluting the stock solution to a final concentration of 10 ng/mL in the same diluent.

Sample Preparation

Two primary methods for sample preparation are presented: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

1.4.1. Protein Precipitation (PPT) Protocol

This method is rapid and suitable for high-throughput analysis.

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a polypropylene tube.

  • Add 20 µL of the this compound internal standard working solution (10 ng/mL).

  • Add 300 µL of methanol containing 0.1% formic acid to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Inject a portion of the supernatant into the LC-MS/MS system.

1.4.2. Solid-Phase Extraction (SPE) Protocol

This method provides a cleaner extract, potentially reducing matrix effects.

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Load 200 µL of the plasma sample, pre-spiked with 20 µL of this compound internal standard.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm)[2]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Isocratic or gradient elution can be optimized. A typical starting point is 95% A, holding for 0.5 min, then a linear gradient to 95% B over 2 min, hold for 1 min, and re-equilibrate for 1.5 min.
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
Multiple Reaction Monitoring (MRM) Transitions See Table 3

Table 3: MRM Transitions for Entecavir and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Entecavir 278.1152.125
110.135
This compound (IS) 280.1154.125
112.135

Note: Collision energies should be optimized for the specific instrument being used.

Bioanalytical Method Validation

The method was validated according to FDA guidelines, assessing the following parameters:

Linearity and Range

The linearity of the method was assessed by analyzing calibration standards at eight different concentration levels. The calibration curve was constructed by plotting the peak area ratio of Entecavir to this compound against the nominal concentration of Entecavir. A linear regression with a weighting factor of 1/x² is typically used.

Table 4: Linearity of Entecavir Calibration Curve

ParameterResult
Calibration Range 0.05 - 50 ng/mL
Correlation Coefficient (r²) > 0.995
Regression Model Linear, weighted (1/x²)
Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High) in replicate (n=6) on three different days.

Table 5: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ 0.05≤ 15%≤ 15%± 20%± 20%
Low QC 0.15≤ 15%≤ 15%± 15%± 15%
Mid QC 2.5≤ 15%≤ 15%± 15%± 15%
High QC 40≤ 15%≤ 15%± 15%± 15%
Selectivity and Specificity

The selectivity of the method was assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of Entecavir and this compound.

Matrix Effect

The matrix effect was evaluated by comparing the peak response of Entecavir in post-extraction spiked plasma samples with the response of neat solutions at the same concentration. The internal standard, this compound, is expected to co-elute and compensate for any matrix-induced ion suppression or enhancement.

Recovery

The extraction recovery of Entecavir was determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples at three QC levels.

Table 6: Extraction Recovery

QC LevelMean Recovery (%)
Low QC > 85%
Mid QC > 85%
High QC > 85%
Stability

The stability of Entecavir in human plasma was assessed under various conditions to ensure the integrity of the samples during handling and storage.

Table 7: Stability of Entecavir in Human Plasma

Stability ConditionDurationTemperatureResult
Freeze-Thaw Stability 3 cycles-20°C to Room Temp.Stable
Short-Term (Bench-Top) Stability 8 hoursRoom TemperatureStable
Long-Term Stability 30 days-80°CStable
Post-Preparative Stability 24 hoursAutosampler (4°C)Stable

Visualizations

Signaling Pathway

Entecavir, a guanosine nucleoside analog, is phosphorylated to the active triphosphate form. Entecavir triphosphate competes with the natural substrate, deoxyguanosine triphosphate, and inhibits the three functions of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.

Entecavir_Signaling_Pathway Entecavir Entecavir Entecavir_TP Entecavir Triphosphate Entecavir->Entecavir_TP Phosphorylation HBV_Polymerase HBV Polymerase Entecavir_TP->HBV_Polymerase Competitive Inhibition DNA_Synthesis HBV DNA Synthesis HBV_Polymerase->DNA_Synthesis dGTP dGTP (Natural Substrate) dGTP->HBV_Polymerase

Caption: Entecavir's mechanism of action.

Experimental Workflow

The following diagram illustrates the overall workflow for the bioanalytical method.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS Add Internal Standard (this compound) Plasma->IS PPT Protein Precipitation (Methanol) IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Entecavir Calibration->Quantification

Caption: Bioanalytical workflow for Entecavir.

Logical Relationship of Validation Parameters

This diagram shows the logical flow of the bioanalytical method validation process.

Validation_Logic MethodDev Method Development Validation Method Validation MethodDev->Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability Report Validation Report Selectivity->Report Linearity->Report Accuracy->Report Recovery->Report MatrixEffect->Report Stability->Report

Caption: Bioanalytical method validation process.

References

Quantitative Analysis of Entecavir in Biological Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Entecavir in biological matrices, primarily human plasma. The methodologies outlined are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) techniques, ensuring high sensitivity, specificity, and reliability for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Overview of Analytical Methodologies

The quantitative determination of Entecavir in biological fluids is crucial for assessing its bioavailability and pharmacokinetic profile. Several analytical methods have been developed and validated for this purpose, with LC-MS/MS being the most prevalent due to its superior sensitivity and selectivity. High-performance liquid chromatography (HPLC) with UV detection is also utilized, particularly for bulk drug and pharmaceutical dosage form analysis.

Commonly employed sample preparation techniques include solid-phase extraction (SPE) and protein precipitation (PP). The choice of method depends on the required sensitivity, sample matrix, and available instrumentation.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for Entecavir analysis in biological matrices.

Table 1: LC-MS/MS Method Parameters and Validation Data

ParameterMethod 1Method 2Method 3Method 4
Biological Matrix Human PlasmaRat and Dog PlasmaHuman PlasmaHuman Plasma
Internal Standard (IS) Lamivudine (LM)[1][2]Ganciclovir[3]Entecavir-13C215N[4]Lobucavir[5]
Extraction Method Solid-Phase Extraction (SPE)[1][2]Solid-Phase Extraction (SPE)[3]Protein Precipitation (Methanol)[4]Solid-Phase Extraction (SPE)[5]
Linearity Range 50.0 - 20,000.0 pg/mL[1][2]0.01 - 9 µg/mL[3]0.1 - 20 ng/mL[4]5 - 25,000 pg/mL[5]
Correlation Coefficient (r) ≥ 0.9983[1][2]Not Specified> 0.99[4]Not Specified
Lower Limit of Quantification (LLOQ) 50.0 pg/mL[1]0.01 µg/mL[3]0.1 ng/mL[4]5 pg/mL[5]
Intra-day Precision (%RSD) 1.2 - 4.2%[1][2]< 10%[3]Meets acceptance criteria[4]12.3% CV[5]
Inter-day Precision (%RSD) 1.2 - 4.2%[1][2]< 10%[3]Meets acceptance criteria[4]3.1% CV[5]
Accuracy Within acceptable range[1]98.1 - 102.5%[3]Meets acceptance criteria[4]± 7.6% Dev[5]
Recovery Not Specified93.9 - 96.7%[3]Not Specified~80%[5]
Matrix Effect Not SpecifiedNot SpecifiedNo matrix effect observed[4]~0.45 (compensated by IS)[5]

Table 2: HPLC Method Parameters and Validation Data

ParameterMethod 1Method 2
Sample Type Bulk Drug and TabletsSpiked Plasma
Internal Standard (IS) Not SpecifiedEtoposide[6]
Extraction Method Not ApplicableProtein Precipitation (TCA)[6]
Linearity Range 5 - 25 µg/mL[7][8]Not Specified
Correlation Coefficient (r²) > 0.999[7]Not Specified
Lower Limit of Quantification (LLOQ) Not Specified0.0097 µg/mL[6]
Precision (%CV) < 2.0[7]< 3%[6]
Accuracy 98.79 - 99.91%[7][8]97 - 99%[6]
Recovery 98.6 - 101.2%[7]82.0 - 89.95%[6]

Experimental Protocols

This section provides detailed protocols for the key experiments cited in the quantitative analysis of Entecavir.

LC-MS/MS Protocol for Entecavir in Human Plasma

This protocol is based on a validated method using solid-phase extraction and tandem mass spectrometry.[1][2]

3.1.1. Materials and Reagents

  • Entecavir and Lamivudine (Internal Standard) reference standards

  • Methanol (HPLC grade)

  • Ammonium hydrogen carbonate (analytical grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (blank, drug-free)

  • Solid-phase extraction cartridges (e.g., Oasis HLB)

3.1.2. Instrumentation

  • Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

  • XBridge-C18 column (4.6 mm × 50 mm, 5-μm)[1][2]

3.1.3. Sample Preparation (Solid-Phase Extraction)

  • Thaw plasma samples at room temperature.

  • To 500 µL of plasma, add the internal standard (Lamivudine) solution.

  • Vortex for 30 seconds.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute Entecavir and the IS with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

3.1.4. Chromatographic and Mass Spectrometric Conditions

  • Mobile Phase: 10 mM Ammonium hydrogen carbonate (pH 10.5):Methanol (85:15 v/v)[1][2]

  • Flow Rate: 0.3 mL/min[1][2]

  • Column Temperature: Ambient

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Entecavir: m/z 278.1 → 152.1[1][2]

    • Lamivudine (IS): m/z 230.2 → 112.0[1][2]

HPLC Protocol for Entecavir in Spiked Plasma

This protocol is based on a validated method using protein precipitation and UV detection.[6]

3.2.1. Materials and Reagents

  • Entecavir and Etoposide (Internal Standard) reference standards

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (10 mM)

  • Phosphoric acid

  • Trichloroacetic acid (TCA)

  • Water (deionized)

  • Human plasma (blank, drug-free)

3.2.2. Instrumentation

  • High-Performance Liquid Chromatograph with UV detector

  • C18 ODS Hypersil column (150 × 4.6 mm, 5 µm)[6]

3.2.3. Sample Preparation (Protein Precipitation)

  • Take 0.5 mL of plasma in a centrifuge tube.

  • Add 20 µL of Entecavir standard solution and the internal standard (Etoposide).

  • Add 15 µL of 5% TCA and vortex for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Collect the supernatant.

  • Inject a 20 µL aliquot into the HPLC system.[6]

3.2.4. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:10 mM Phosphate Buffer (80:20 v/v), pH adjusted to 3.5 with phosphoric acid.[6]

  • Flow Rate: 1.0 mL/min[6]

  • Detection Wavelength: 218 nm[6]

  • Column Temperature: Ambient

  • Run Time: 10 minutes[6]

Visualizations

Experimental Workflow for LC-MS/MS Analysis

LC-MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Vortex Vortex Add_IS->Vortex Load_Sample Load Sample onto SPE Vortex->Load_Sample SPE_Condition Condition SPE Cartridge SPE_Condition->Load_Sample Wash Wash Cartridge Load_Sample->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for Entecavir analysis by LC-MS/MS.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_Standards Add Entecavir & IS Plasma->Add_Standards Add_TCA Add TCA (Protein Precipitation) Add_Standards->Add_TCA Vortex Vortex Add_TCA->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant HPLC_Injection HPLC Injection Collect_Supernatant->HPLC_Injection UV_Detection UV Detection HPLC_Injection->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Result_Reporting Result Reporting Quantification->Result_Reporting

Caption: Workflow for Entecavir analysis by HPLC.

Bioanalytical Method Validation Parameters

Validation_Parameters cluster_parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Linearity Linearity & Range Validation->Linearity LLOQ Lower Limit of Quantification Validation->LLOQ Recovery Extraction Recovery Validation->Recovery Matrix_Effect Matrix Effect Validation->Matrix_Effect Stability Stability (Freeze-thaw, Bench-top, etc.) Validation->Stability

Caption: Key parameters for bioanalytical method validation.

References

Protocol for the Preclinical Evaluation of Entecavir, a Potent Hepatitis B Virus Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the preclinical assessment of Entecavir, a guanosine nucleoside analog with potent activity against the Hepatitis B Virus (HBV). The protocols described herein cover in vivo efficacy studies in established animal models and the bioanalytical quantification of Entecavir in biological matrices using its deuterated analog, Entecavir-d2, as an internal standard. This guide is intended to facilitate the design and execution of preclinical studies to evaluate the therapeutic potential of Entecavir and similar antiviral compounds.

Introduction

Entecavir is a selective inhibitor of HBV replication, targeting the viral polymerase.[1] Its mechanism of action involves intracellular phosphorylation to the active triphosphate form, which then competes with the natural substrate, deoxyguanosine triphosphate, to inhibit all three functions of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA. Preclinical studies are crucial to understanding the efficacy, pharmacokinetics, and safety profile of Entecavir before clinical application. This document outlines detailed protocols for such studies.

Mechanism of Action Signaling Pathway

Entecavir, as a nucleoside analog, requires intracellular activation to exert its antiviral effect. The following diagram illustrates the key steps in its mechanism of action.

Entecavir Mechanism of Action cluster_cell Hepatocyte ETV Entecavir ETV_TP Entecavir Triphosphate (Active Form) ETV->ETV_TP Cellular Kinases Inhibition Inhibition ETV_TP->Inhibition dGTP dGTP (Natural Substrate) HBV_Polymerase HBV Polymerase dGTP->HBV_Polymerase HBV_DNA_Replication HBV DNA Replication HBV_Polymerase->HBV_DNA_Replication Inhibition->HBV_Polymerase Preclinical Efficacy Workflow Animal_Model Animal Model Selection (e.g., Woodchuck, Duck, Mouse) Infection HBV/WHV/DHBV Infection Animal_Model->Infection Grouping Animal Grouping & Baseline Sampling Infection->Grouping Treatment Treatment Initiation (Entecavir vs. Vehicle) Grouping->Treatment Monitoring In-life Monitoring & Sample Collection (Blood, Tissues) Treatment->Monitoring Analysis Sample Analysis (Viral Load, Biomarkers) Monitoring->Analysis Endpoint Endpoint Analysis (Histopathology, etc.) Monitoring->Endpoint Data_Analysis Data Interpretation & Statistical Analysis Analysis->Data_Analysis Endpoint->Data_Analysis

References

Troubleshooting & Optimization

Optimizing Entecavir-d2 Concentration for LC-MS: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry (LC-MS) analysis of Entecavir, with a specific focus on optimizing the concentration of its deuterated internal standard, Entecavir-d2.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in LC-MS analysis?

This compound is a stable isotope-labeled (SIL) internal standard used in the quantitative analysis of Entecavir by LC-MS/MS.[1] As an internal standard, it is added at a known concentration to all samples, including calibrators, quality controls, and unknown study samples, before sample preparation. Its purpose is to correct for variability that can occur during the analytical process, such as inconsistencies in sample preparation, injection volume, and mass spectrometer response. By comparing the peak area ratio of Entecavir to this compound, a more accurate and precise quantification of Entecavir can be achieved.

Q2: What is the recommended concentration for this compound as an internal standard?

The optimal concentration of this compound should be determined during method development and validation. A general guideline is to use a concentration that is within the range of the calibration curve for Entecavir. For instance, if the calibration curve for Entecavir spans from 0.025 to 10 ng/mL, a suitable concentration for this compound would fall within this range. One study on the quantification of Entecavir in human plasma used a calibration curve ranging from 0.250 to 200 ng/mL. In such a case, an this compound concentration of 50 or 100 ng/mL could be appropriate. The key is to ensure that the response of the internal standard is consistent and sufficient across all samples without saturating the detector.

Q3: What are the typical MRM transitions for Entecavir and this compound?

For Entecavir, a common precursor ion ([M+H]⁺) is m/z 278.1, which fragments to a product ion of m/z 152.1.[2] Since this compound has two deuterium atoms, its precursor ion will have an m/z of 280.1. Assuming the deuterium labels are on a stable part of the molecule that is retained in the fragment, the product ion would be expected to also show a +2 Da shift, resulting in an MRM transition of m/z 280.1 → 154.1. It is crucial to confirm these transitions experimentally during method development.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of Entecavir and this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Column Overload Dilute the sample or decrease the injection volume. For Entecavir analysis, typical injection volumes are around 10 µL.
Inappropriate Mobile Phase pH Entecavir is a guanine nucleoside analogue.[3] The mobile phase pH can significantly impact its ionization and peak shape. One successful method used a mobile phase of 10 mM ammonium hydrogen carbonate (pH 10.5) and methanol (85:15 v/v).[2] Experiment with different pH values to find the optimal condition for your column and system.
Column Contamination Flush the column with a strong solvent mixture (e.g., 50:50 acetonitrile:isopropanol). If the problem persists, replace the guard column or the analytical column.
Injection of Sample in a Stronger Solvent than Mobile Phase Ensure the sample diluent is of similar or weaker solvent strength than the initial mobile phase conditions. A common diluent for Entecavir is a mixture of methanol and water.
Issue 2: Low Sensitivity or Poor Signal-to-Noise Ratio
Potential Cause Troubleshooting Steps
Suboptimal Mass Spectrometer Parameters Infuse a standard solution of Entecavir and this compound directly into the mass spectrometer to optimize parameters such as collision energy and cone voltage for the specific MRM transitions.
Matrix Effects (Ion Suppression or Enhancement) The presence of endogenous components in the sample matrix (e.g., plasma) can interfere with the ionization of the analyte and internal standard. A study on Entecavir quantification noted a considerable matrix effect which was compensated by the use of an analog internal standard.[4] To mitigate matrix effects, consider more effective sample preparation techniques like solid-phase extraction (SPE) over protein precipitation (PPT).
Inefficient Sample Extraction Evaluate the recovery of your sample preparation method. For Entecavir, both SPE and liquid-liquid extraction (LLE) have been successfully used.[2]
Issue 3: High Variability in Results (Poor Precision)
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure precise and consistent execution of each step in the sample preparation protocol. Automating the process can improve reproducibility.
Unstable Internal Standard Response Verify the stability of the this compound stock and working solutions. Ensure the internal standard is added to every sample at the same concentration.
Carryover Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash procedure by using a stronger wash solvent and increasing the wash volume and duration.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) vs. Protein Precipitation (PPT)

The choice of sample preparation method is critical for achieving accurate and robust results. Below is a comparison of two common techniques for plasma samples.

Method General Protocol Pros Cons Recovery for Entecavir
Solid-Phase Extraction (SPE) 1. Condition the SPE cartridge. 2. Load the pre-treated plasma sample. 3. Wash the cartridge to remove interferences. 4. Elute Entecavir and this compound. 5. Evaporate and reconstitute the eluate.- Cleaner extracts, reducing matrix effects.[3] - Higher sensitivity.- More time-consuming and expensive. - Method development can be complex.High, approximately 80%.[4]
Protein Precipitation (PPT) 1. Add a precipitation solvent (e.g., acetonitrile or methanol) to the plasma sample. 2. Vortex to mix and precipitate proteins. 3. Centrifuge to pellet the precipitated proteins. 4. Analyze the supernatant.- Simple, fast, and inexpensive.- Dirtier extracts, leading to more significant matrix effects. - Potential for analyte loss due to co-precipitation.Can be lower and more variable than SPE.

One validated method for Entecavir in human plasma utilized a high-throughput solid-phase extraction process.[5]

LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters used for Entecavir analysis. These should be optimized for your specific instrumentation and application.

Parameter Example Condition 1 [2]Example Condition 2
LC Column XBridge-C18, 4.6 mm × 50 mm, 5-µmSymmetry C18, 50x4.6, 5 µ
Mobile Phase 10 mM ammonium hydrogen carbonate (pH 10.5):methanol (85:15 v/v)Acetonitrile: 0.5% Formic acid (90:10)
Flow Rate 0.3 mL/min0.6 mL/min
Injection Volume Not specified10 µL
Ionization Mode ESI PositiveESI Positive
MRM Transition (Entecavir) m/z 278.1 → 152.1Not specified
MRM Transition (Internal Standard) m/z 230.2 → 112.0 (Lamivudine)Not specified

Visualizations

Entecavir_d2_Fragmentation cluster_precursor Precursor Ion Selection (Q1) cluster_fragmentation Collision Cell (Q2) cluster_product Product Ion Selection (Q3) precursor This compound [M+H]⁺ m/z 280.1 fragmentation Collision-Induced Dissociation (CID) precursor->fragmentation Fragmentation product Product Ion m/z 154.1 fragmentation->product Detection LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is extraction Solid-Phase Extraction (SPE) or Protein Precipitation (PPT) add_is->extraction reconstitute Evaporate and Reconstitute extraction->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Entecavir / this compound) integration->ratio quantification Quantify Entecavir Concentration ratio->quantification Troubleshooting_Logic start LC-MS Analysis Issue issue_type Identify Issue Type start->issue_type peak_shape Poor Peak Shape issue_type->peak_shape Shape sensitivity Low Sensitivity issue_type->sensitivity Signal variability High Variability issue_type->variability Precision check_overload Check for Column Overload peak_shape->check_overload optimize_ms Optimize MS Parameters sensitivity->optimize_ms check_is Verify Internal Standard Consistency variability->check_is check_ph Verify Mobile Phase pH check_overload->check_ph If not overloaded check_contamination Inspect for Column Contamination check_ph->check_contamination If pH is optimal improve_cleanup Improve Sample Cleanup (SPE) optimize_ms->improve_cleanup If MS is optimized check_recovery Evaluate Extraction Recovery improve_cleanup->check_recovery If still low check_carryover Investigate Carryover check_is->check_carryover If IS is stable automate_prep Automate Sample Preparation check_carryover->automate_prep If no carryover

References

Troubleshooting poor peak shape in Entecavir analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of Entecavir, with a specific focus on resolving poor peak shape.

Troubleshooting Guide: Poor Peak Shape in Entecavir Analysis

Poor peak shape, including tailing, fronting, or splitting, can significantly impact the accuracy and precision of Entecavir quantification. This guide provides a systematic approach to diagnosing and resolving these common chromatographic issues.

Q1: My Entecavir peak is tailing. What are the potential causes and how can I fix it?

A1: Peak tailing is the most common peak shape issue in Entecavir analysis and can be caused by several factors. Here's a step-by-step guide to troubleshoot this issue:

Potential Cause 1: Secondary Interactions with Residual Silanols

Entecavir, with its amine groups, can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.

  • Solution 1: Adjust Mobile Phase pH: Entecavir is a hydrophilic weak base with a pKa of 10.5.[1] To minimize secondary interactions, the mobile phase pH should be adjusted to at least 2 pH units away from the analyte's pKa.[2][3] For Entecavir, an acidic mobile phase is often preferred. However, one study noted that at a pH of 3.0, significant tailing (tailing factor of 2.4) was still observed.[4]

  • Solution 2: Use an Ion-Pairing Agent: Adding a small concentration of an ion-pairing agent like triethylamine (TEA) to the mobile phase can mask the residual silanol groups and significantly improve peak symmetry. For example, the addition of 2 ml of triethylamine to a 0.02 M buffer at pH 4.5 improved the Entecavir peak tailing factor from 2.4 to 1.6.[4][5]

  • Solution 3: Increase Column Temperature: Increasing the column temperature can enhance mass transfer and reduce peak tailing. In one instance, raising the temperature to 40°C further improved the tailing factor to 1.4.[4][5]

  • Solution 4: Use an End-Capped Column: Modern, well-end-capped C18 columns are designed to minimize silanol interactions and are recommended for the analysis of basic compounds like Entecavir.[6]

Potential Cause 2: Column Overload

Injecting too much sample onto the column can lead to peak distortion, including tailing.

  • Solution: Reduce the sample concentration or injection volume. A good starting point is to dilute the sample by a factor of 10 and reinject.

Potential Cause 3: Column Contamination or Degradation

Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can cause poor peak shapes.

  • Solution:

    • Wash the column: Follow the manufacturer's instructions for column washing, typically involving flushing with a series of strong solvents.

    • Use a guard column: A guard column installed before the analytical column can protect it from contaminants.

    • Replace the column: If washing does not resolve the issue, the column may be irreversibly damaged and require replacement.

Potential Cause 4: Mismatched Sample Solvent

If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.

  • Solution: Whenever possible, dissolve the sample in the mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.

Quantitative Data Summary

The following table summarizes the impact of different troubleshooting strategies on Entecavir peak shape, as reported in the literature.

ParameterCondition 1Tailing FactorCondition 2Tailing FactorReference
Mobile Phase pH Buffer pH 3.02.4pH adjusted to 4.5 with 0.02M Buffer< 2[4]
Ion-Pairing Agent No Triethylamine2.4 (at pH 3.0)Addition of 2mL Triethylamine to 0.02M Buffer at pH 4.51.6[4][5]
Column Temperature Ambient1.640°C1.4[4][5]

Experimental Protocols

Detailed Methodology for Entecavir Analysis with Improved Peak Shape

This protocol is based on a validated HPLC method that successfully addressed peak tailing issues.[4]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Zorbax SB-C18, 150 mm x 4.6 mm, 3.5 µm particle size.[4]

  • Mobile Phase: A mixture of a 0.02 M buffer (pH 4.5, with the addition of 2 mL of Triethylamine per liter) and acetonitrile. The exact ratio should be optimized for desired retention and resolution. One study used a mobile phase of 950 ml of Mill Q water and 50 ml of Acetonitrile.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 40°C.[4]

  • Detection Wavelength: 254 nm.[4]

  • Injection Volume: 20 µL.[4]

  • Sample Diluent: Mobile phase.[4]

Visualizations

Troubleshooting Workflow for Poor Peak Shape

G start Poor Entecavir Peak Shape check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No check_all_peaks->all_peaks_no No check_overload Reduce sample concentration/ injection volume all_peaks_yes->check_overload check_column_health Check for column void or contamination check_overload->check_column_health peak_shape_ok Peak Shape Improved? check_overload->peak_shape_ok check_column_health->peak_shape_ok check_secondary_int Suspect secondary interactions all_peaks_no->check_secondary_int adjust_ph Adjust mobile phase pH (e.g., to 4.5) check_secondary_int->adjust_ph add_tea Add Triethylamine (e.g., 2 mL/L) adjust_ph->add_tea adjust_ph->peak_shape_ok increase_temp Increase column temperature (e.g., to 40°C) add_tea->increase_temp add_tea->peak_shape_ok use_endcapped Use an end-capped column increase_temp->use_endcapped increase_temp->peak_shape_ok use_endcapped->peak_shape_ok end Problem Resolved peak_shape_ok->end Yes further_investigation Further Investigation Required peak_shape_ok->further_investigation No

Caption: A flowchart for troubleshooting poor peak shape in Entecavir analysis.

Simplified Experimental Workflow for Entecavir Analysis

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample_prep Prepare Entecavir Standard/ Sample in Mobile Phase injection Inject Sample (20 µL) sample_prep->injection mobile_phase_prep Prepare Mobile Phase (e.g., Buffered Acetonitrile/Water with TEA) separation Chromatographic Separation (C18 Column, 40°C) mobile_phase_prep->separation injection->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram analysis Peak Integration & Quantification chromatogram->analysis

Caption: A simplified workflow for the HPLC analysis of Entecavir.

Frequently Asked Questions (FAQs)

Q2: Why is the mobile phase pH so critical for Entecavir analysis?

A2: The pH of the mobile phase directly influences the ionization state of Entecavir.[7][8] Since Entecavir has a basic amine functional group, at a pH below its pKa, it will be protonated and carry a positive charge. This charge can lead to undesirable ionic interactions with negatively charged residual silanol groups on the silica-based column packing, causing peak tailing.[9] By controlling the pH, you can suppress this ionization and minimize these secondary interactions, leading to a more symmetrical peak shape.

Q3: Can I use a different C18 column for Entecavir analysis?

A3: Yes, different C18 columns can be used, but performance may vary. For basic compounds like Entecavir, it is highly recommended to use a modern, high-purity silica column that is well end-capped. This will minimize the number of accessible silanol groups and reduce the likelihood of peak tailing. Always perform a system suitability test when using a new column to ensure it meets the required performance criteria for your analysis.

Q4: My Entecavir peak is fronting. What could be the cause?

A4: Peak fronting is less common than tailing for basic compounds but can occur due to:

  • Sample Overload: Injecting a highly concentrated sample can lead to fronting. Try diluting your sample.

  • Low Column Temperature: In some cases, operating at too low a temperature can cause fronting.

  • Column Collapse: A collapsed column bed, though a more severe issue, can also result in fronting peaks.

Q5: I'm observing split peaks for Entecavir. What should I check?

A5: Split peaks can be caused by:

  • Contamination at the Column Inlet: A partially blocked frit at the head of the column can cause the sample band to split.

  • Mismatched Sample Solvent and Mobile Phase: Injecting a sample in a solvent that is immiscible with the mobile phase or significantly different in elution strength can cause peak splitting.

  • Co-eluting Impurity: It's possible that an impurity is co-eluting with your Entecavir peak. Review the purity of your standard and sample.

  • pH Close to pKa: If the mobile phase pH is very close to the pKa of Entecavir, you might see peak splitting due to the presence of both ionized and non-ionized forms of the molecule.[2][8]

References

Entecavir-d2 stability in different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Entecavir-d2 under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1]

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in DMSO, methanol, and water.[1] For stock solutions, it is recommended to use DMSO or methanol. While soluble in water, aqueous solutions of similar compounds are not recommended for long-term storage.

Q3: How stable are this compound stock solutions?

A3: While specific long-term stability data for this compound in various solvents is limited, data from its non-deuterated counterpart, Entecavir, can provide guidance. Entecavir stock solutions in methanol are stable for up to 5 weeks at 4°C and for at least 6 hours at room temperature.[2] It is best practice to prepare fresh aqueous solutions daily. For longer-term storage of stock solutions, it is advisable to store them at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and protect from light.

Q4: Is this compound sensitive to light?

A4: Based on forced degradation studies of Entecavir, the molecule is stable under photolytic conditions.[3][4] However, as a general laboratory best practice, it is always recommended to store stock solutions in amber vials or protected from light to minimize the potential for photodegradation over extended periods.

Q5: Is this compound sensitive to pH changes?

A5: Yes, studies on Entecavir show that it undergoes degradation in both acidic and alkaline conditions.[4][5][6] It is more stable at a neutral pH. Therefore, it is crucial to control the pH of aqueous solutions and mobile phases used in analyses.

Q6: Can I subject this compound solutions to freeze-thaw cycles?

A6: Yes, studies on Entecavir in plasma have shown that it is stable through at least three freeze-thaw cycles.[2] To minimize the potential for degradation, it is good practice to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles of the entire stock.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results (e.g., varying peak areas in LC-MS) Degradation of this compound in stock or working solutions.- Prepare fresh stock and working solutions. - Verify the storage conditions of your solutions (temperature, light exposure). - Check the pH of your solutions and mobile phases. Entecavir is more stable at neutral pH.
Inaccurate pipetting or dilution.- Calibrate your pipettes regularly. - Use precise dilution techniques.
Appearance of unexpected peaks in chromatograms Formation of degradation products.- Based on forced degradation studies of Entecavir, degradation can occur under oxidative, acidic, or basic conditions.[3][4][5] - Protect solutions from strong oxidizing agents. - Ensure the pH of your solutions is near neutral.
Contamination of the solvent or sample.- Use high-purity solvents for solution preparation and analysis. - Ensure proper cleaning of all glassware and equipment.
Loss of signal intensity over time in the autosampler Instability of this compound in the autosampler vial or mobile phase.- Entecavir in plasma has been shown to be stable in an autosampler at 4°C for at least 24 hours.[2] - If instability is suspected, minimize the time samples spend in the autosampler before injection. - Consider using a mobile phase with a pH closer to neutral if acidic or basic conditions are being used.

Data on Entecavir Stability

Table 1: Summary of Entecavir Forced Degradation Studies

Stress ConditionObservationReference
Acidic Hydrolysis (e.g., 0.1 N HCl) Significant degradation observed.[4][5]
Alkaline Hydrolysis (e.g., 0.1 N NaOH) Mild to extensive degradation observed.[4][7]
Oxidative (e.g., 3% H₂O₂) Extensive degradation observed.[3][4]
Thermal (e.g., 60-80°C) Stable.[3][4]
Photolytic (UV light) Stable.[3][4]

Table 2: Stability of Entecavir in Biological Matrix (Rat Plasma)

ConditionDurationStabilityReference
Freeze-Thaw 3 cyclesStable[2]
Room Temperature 6 hoursStable[2]
-20°C 4 weeksStable[2]
Autosampler (4°C) 24 hoursStable[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), HPLC grade or higher

    • Calibrated analytical balance

    • Volumetric flask (Class A)

    • Pipettes and tips

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the desired amount of this compound using a calibrated analytical balance.

    • Transfer the weighed solid to a clean, dry volumetric flask.

    • Add a small amount of DMSO to dissolve the solid completely.

    • Once dissolved, add DMSO to the final volume mark on the volumetric flask.

    • Cap the flask and invert several times to ensure a homogeneous solution.

    • Transfer the stock solution to a labeled amber vial for storage.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method for Entecavir

This protocol is adapted from a validated method for Entecavir and can be used as a starting point for assessing the stability of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and 0.01 M potassium phosphate buffer (pH 4) in a ratio of 9:91 (v/v).[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30°C.[7]

    • Detection Wavelength: 253 nm.[7]

    • Injection Volume: 20 µL.

  • Procedure:

    • Prepare this compound solutions at a known concentration in the mobile phase.

    • Subject the solutions to the desired stress conditions (e.g., heat, acid, base, oxidation).

    • At specified time points, inject the samples into the HPLC system.

    • Monitor the chromatograms for a decrease in the peak area of the parent this compound peak and the appearance of any new peaks corresponding to degradation products.

    • Calculate the percentage of this compound remaining at each time point to determine its stability under the tested conditions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Stability Testing cluster_analysis Analysis cluster_results Results start Weigh Solid this compound dissolve Dissolve in Solvent (e.g., DMSO) start->dissolve stock Prepare Stock Solution dissolve->stock stress Apply Stress Conditions (Temp, pH, Light) stock->stress sampling Collect Samples at Time Points stress->sampling hplc HPLC/LC-MS Analysis sampling->hplc data Data Analysis (% Degradation) hplc->data report Determine Stability Profile data->report

Caption: Workflow for this compound Stability Testing.

troubleshooting_workflow cluster_investigation Investigation Steps cluster_solutions Solution-Related Issues cluster_instrument Instrument-Related Issues start Inconsistent Analytical Results check_solutions Check Solution Preparation and Storage start->check_solutions check_instrument Verify Instrument Performance start->check_instrument check_method Review Analytical Method Parameters start->check_method degradation Degradation? check_solutions->degradation calibration Calibration Issue? check_instrument->calibration end Consistent Results check_method->end prep_error Preparation Error? degradation->prep_error No fresh_solution Prepare Fresh Solutions degradation->fresh_solution Yes prep_error->check_instrument No review_storage Review Storage Conditions prep_error->review_storage Yes fresh_solution->end review_storage->fresh_solution maintenance Perform Instrument Maintenance calibration->maintenance No recalibrate Recalibrate Instrument calibration->recalibrate Yes maintenance->end recalibrate->end

Caption: Troubleshooting Inconsistent Analytical Results.

References

Addressing ion suppression in Entecavir quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression during the quantification of Entecavir by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in Entecavir quantification?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from a sample's matrix interfere with the ionization of the target analyte (Entecavir) in the mass spectrometer's ion source.[1][2] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the quantification.[3][4] In bioanalytical methods, endogenous materials from complex samples like plasma can contribute to this phenomenon.[5] The presence of ion suppression can lead to underestimation of the true analyte concentration and compromise the validity of pharmacokinetic parameters.[6]

Q2: What are the common causes of ion suppression in an electrospray ionization (ESI) source?

A2: Ion suppression in ESI is primarily caused by competition for ionization between Entecavir and co-eluting matrix components.[1][7] Several factors contribute to this:

  • Competition for Droplet Surface/Charge: In the ESI process, analytes must get to the surface of the charged droplet to be released into the gas phase.[3][8] High concentrations of other compounds can saturate the droplet surface, preventing Entecavir from being efficiently ionized.[3][8]

  • Changes in Droplet Physical Properties: High concentrations of non-volatile components (salts, buffers) can increase the viscosity and surface tension of the ESI droplets.[3] This change hinders solvent evaporation, making it more difficult for Entecavir ions to be emitted into the gas phase.[3][8]

  • Ion-Pairing and Adduct Formation: Mobile phase additives like Trifluoroacetic acid (TFA) can form neutral ion-pairs with positively charged analytes, reducing their response.[9] Similarly, salts and buffers can lead to the formation of adducts.[7]

  • Endogenous Matrix Components: In biological samples like plasma, major contributors to ion suppression are phospholipids and proteins.[2][10]

Q3: How can I detect and assess the severity of ion suppression in my assay?

A3: The most common method is the post-column infusion experiment. Here's how it works:

  • A solution of Entecavir is continuously infused into the mobile phase flow after the analytical column and before the MS source.

  • A blank matrix sample (e.g., plasma extract without Entecavir) is then injected onto the column.

  • By monitoring the Entecavir signal, you will observe a steady baseline from the infused solution. Any dip or decrease in this baseline indicates a region where co-eluting matrix components are causing ion suppression.[8] This allows you to see if Entecavir's retention time coincides with a suppression zone.[3]

Another method is to compare the response of an analyte in a neat solution versus its response when spiked into a prepared matrix sample. A lower response in the matrix indicates suppression.[1]

Q4: What is a stable isotope-labeled (SIL) internal standard, and can it compensate for ion suppression?

A4: A stable isotope-labeled internal standard is a version of the analyte (Entecavir) in which one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H/D).[11][12] Because SIL-IS are chemically identical to the analyte, they co-elute and experience the same degree of ion suppression.[1] By measuring the ratio of the analyte to the SIL-IS, the variability caused by suppression can be effectively compensated for, leading to more accurate and precise quantification.[1][13] The use of an isotope-labeled internal standard is a common and effective strategy in validated bioanalytical methods for Entecavir.[14]

Troubleshooting Guide

This guide provides solutions to common problems encountered during Entecavir quantification.

Problem: Poor sensitivity or inconsistent results for Entecavir in plasma samples.

This issue is often a direct result of significant ion suppression from the biological matrix.

Solution 1: Optimize Sample Preparation

The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2][3]

  • Strategy: Switch from a simple Protein Precipitation (PPT) method to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][5]

  • Rationale: While PPT is fast, it often fails to remove phospholipids, which are a major cause of ion suppression.[2] SPE and LLE provide a more thorough cleanup.[5][15] For Entecavir, mixed-mode polymeric SPE sorbents have been used successfully.[16]

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

TechniqueTypical Recovery (%)Matrix Effect (%)AdvantagesDisadvantages
Protein Precipitation (PPT) >90%High (significant suppression)Simple, fast, low cost.[5]Poor cleanup, high ion suppression from phospholipids.[2][17]
Liquid-Liquid Extraction (LLE) Variable (60-90%)ModerateGood removal of salts and proteins.Can be labor-intensive, may not remove all phospholipids.[2]
Solid-Phase Extraction (SPE) >85%Low (minimal suppression)Highly selective, provides cleanest extracts, suitable for automation.[1][16]Higher cost, requires method development.[13]

Note: Values are generalized. Specific recovery and matrix effect percentages are method-dependent. A study on Entecavir reported an average recovery of about 50% and ion suppression of approximately 44% with a supported liquid-liquid extraction (SHLLE) method.[18] Another validated method using SPE showed that the matrix effect was well within acceptable criteria.[14]

Solution 2: Optimize Chromatographic Conditions
  • Strategy: Modify your HPLC/UHPLC method to achieve chromatographic separation between Entecavir and the regions of ion suppression.[1][3]

  • Actions:

    • Adjust Gradient: Alter the mobile phase gradient to shift the retention time of Entecavir away from early-eluting phospholipids.[13]

    • Change Column Chemistry: Switch to a different stationary phase (e.g., from a standard C18 to a phenyl-hexyl or F5 column) to alter selectivity.[3]

    • Use HILIC: Since Entecavir is a hydrophilic compound, Hydrophilic Interaction Chromatography (HILIC) can be an effective alternative to separate it from hydrophobic matrix components like lipids.[16]

Solution 3: Modify MS Source and Method Parameters
  • Strategy: Adjust instrument settings or the ionization technique to minimize the impact of interferences.

  • Actions:

    • Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI and can be a viable alternative.[3][8][13]

    • Reduce Flow Rate: Lowering the mobile phase flow rate (e.g., to nano-flow rates) can reduce the severity of ion suppression by improving desolvation efficiency.[3][8]

    • Optimize Source Parameters: Fine-tune parameters like cone voltage and gas flow rates to maximize the Entecavir signal relative to the background.[9]

Experimental Protocols & Visualizations

Protocol 1: Solid-Phase Extraction (SPE) for Entecavir from Human Plasma

This protocol is based on methodologies developed for the robust quantification of Entecavir.[14][16]

  • Sample Pre-treatment:

    • To 200 µL of human plasma, add 20 µL of Entecavir-¹³C₂,¹⁵N internal standard solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds. This step performs protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange (MCX) SPE cartridge.

    • Condition the cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol to remove less polar interferences.

  • Elution:

    • Elute Entecavir and the internal standard with 1 mL of 5% ammonium hydroxide in a 95:5 mixture of acetonitrile and water.[16]

  • Final Step:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

Diagrams

G Figure 1: General Workflow for Troubleshooting Ion Suppression cluster_problem Problem Identification cluster_assess Assessment cluster_solutions Mitigation Strategies cluster_validate Validation A Inconsistent Signal or Low Sensitivity for Entecavir B Perform Post-Column Infusion Experiment A->B C Is Suppression Observed at Entecavir's Retention Time? B->C D Optimize Sample Prep (e.g., Switch to SPE) C->D Yes E Optimize Chromatography (Change Gradient/Column) C->E Yes F Use Stable Isotope-Labeled Internal Standard C->F Yes G Re-validate Method: Check Accuracy & Precision C->G No D->G E->G F->G

Caption: A logical workflow for identifying and mitigating ion suppression.

G Figure 2: Mechanism of Ion Suppression in ESI cluster_source ESI Droplet cluster_detector Mass Spectrometer A Entecavir Ion B Matrix Interference Detector Detector Signal A->Detector Desired Signal B->A Competition/ Inhibition C Matrix Interference C->A Competition/ Inhibition D Matrix Interference D->A Competition/ Inhibition

Caption: Competition between Entecavir and matrix ions in the ESI droplet.

References

Entecavir-d2 Signal Variability in Mass Spectrometry: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal variability with Entecavir-d2 when used as an internal standard in mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a deuterium-labeled version of Entecavir, an antiviral medication used to treat Hepatitis B virus (HBV) infection. In quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is considered the gold standard for quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte (Entecavir) and, therefore, experiences similar effects during sample preparation, chromatography, and ionization. This helps to correct for variability in the analytical process, leading to more accurate and precise quantification of Entecavir in complex biological matrices like plasma.[1]

Q2: What is considered acceptable signal variability for an internal standard like this compound?

Regulatory guidelines and industry best practices provide general recommendations for internal standard signal response. While there is no universal consensus on strict acceptance criteria, a common approach is to monitor the internal standard response throughout an analytical run.[2] Generally, the response of the internal standard in unknown samples should be within a certain percentage of the mean response of the internal standard in the calibration standards and quality control (QC) samples. A widely accepted range is that individual internal standard responses should not deviate by more than 50% from the mean (i.e., within 50% to 150% of the average response).[1][3] However, it is crucial to establish and justify in-house acceptance criteria during method development and validation.[2][4]

Q3: What are the primary causes of this compound signal variability?

Signal variability of an internal standard like this compound can arise from several factors throughout the analytical workflow. These can be broadly categorized as:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer's ion source. This is a common issue in electrospray ionization (ESI).[2][5]

  • Sample Preparation Inconsistencies: Errors during sample extraction, such as incomplete protein precipitation, inconsistent evaporation and reconstitution steps, or pipetting inaccuracies, can lead to variable recovery of the internal standard.

  • Instrumental Issues: Fluctuations in the performance of the LC-MS/MS system, including problems with the autosampler, pump, column, or ion source, can cause signal drift or erratic responses.

  • Isotopic Interference: Although rare with a d2 label, there is a small possibility of interference from naturally occurring isotopes of the unlabeled Entecavir, especially at high analyte concentrations.[6]

Troubleshooting Guides

Guide 1: Investigating Sporadic or Random Signal Variability

This guide addresses situations where the this compound signal is inconsistent for individual or a few samples within a run.

Potential Cause Troubleshooting Step Expected Outcome
Pipetting Error Re-prepare the affected sample(s) from the original source material, paying close attention to pipetting technique.Consistent this compound signal in the re-prepared sample.
Incomplete Sample Mixing Ensure thorough vortexing of samples after the addition of the internal standard and before any subsequent steps.Improved signal consistency across samples.
Autosampler Malfunction Inspect the autosampler for air bubbles in the syringe or sample loop. Perform a wash cycle and re-inject the affected sample(s).Consistent injection volumes and stable this compound signal upon re-injection.
Individual Sample Matrix Effect Dilute the affected sample with the blank matrix and re-inject.If the signal intensity increases and becomes more consistent upon dilution, a strong matrix effect in that specific sample is likely.
Guide 2: Addressing Systematic Signal Drift or Trends

This guide is for scenarios where the this compound signal consistently increases or decreases over the course of an analytical run.

Potential Cause Troubleshooting Step Expected Outcome
Column Degradation or Contamination Wash the column with a strong solvent (e.g., high percentage of organic solvent). If the problem persists, replace the analytical column.A stable baseline and consistent this compound signal response are restored.
Ion Source Contamination Clean the ion source components (e.g., capillary, cone) according to the manufacturer's instructions.Increased and more stable this compound signal intensity.
Mobile Phase Instability Prepare fresh mobile phases. Ensure proper degassing of the solvents.A stable baseline and consistent retention times and signal responses.
Instrument Temperature Fluctuation Verify that the column oven and ion source temperatures are stable and at their setpoints.Consistent chromatography and stable ionization, leading to a stable signal.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect on this compound Signal

This protocol allows for the quantitative assessment of matrix effects on the this compound signal.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the initial mobile phase or a suitable solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma from at least six different sources) using the validated sample preparation method. Spike this compound into the extracted matrix supernatant.

    • Set C (Matrix-Matched Standard): Spike this compound into the blank biological matrix before the extraction process.

  • Analyze all samples using the validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • Calculate the Recovery (RE):

    • RE = (Peak Area in Set C) / (Peak Area in Set B)

  • Calculate the Internal Standard-Normalized Matrix Factor:

    • This is calculated by dividing the matrix factor of the analyte by the matrix factor of the internal standard. A value close to 1 indicates that the internal standard effectively compensates for the matrix effect.[2]

Table 1: Example Data for Matrix Effect Evaluation

Sample SourceThis compound Peak Area (Set A)This compound Peak Area (Set B)Matrix Factor
Donor 1500,000450,0000.90
Donor 2500,000425,0000.85
Donor 3500,000480,0000.96
Donor 4500,000440,0000.88
Donor 5500,000465,0000.93
Donor 6500,000410,0000.82
Average 500,000 445,000 0.89
%CV - 5.9% 5.9%
Protocol 2: Sample Preparation for Entecavir Quantification in Human Plasma

This is a general protocol based on published methods and should be optimized and validated for specific laboratory conditions.[7][8]

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of this compound working solution (at a fixed concentration) to each sample, calibration standard, and QC.

  • Protein Precipitation: Add 300 µL of methanol (or acetonitrile) containing 0.1% formic acid.

  • Vortexing: Vortex mix the samples for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.

Visualizations

TroubleshootingWorkflow cluster_sporadic Sporadic Variability Troubleshooting cluster_systematic Systematic Variability Troubleshooting start This compound Signal Variability Observed check_pattern Identify Variability Pattern start->check_pattern sporadic Check for Isolated Errors check_pattern->sporadic Sporadic/Random systematic Investigate System-Wide Issues check_pattern->systematic Systematic Drift/Trend pipetting Review Pipetting Technique sporadic->pipetting column Check Column Performance systematic->column mixing Ensure Thorough Mixing pipetting->mixing autosampler Inspect Autosampler mixing->autosampler matrix Investigate Individual Matrix Effect autosampler->matrix resolve Signal Stability Restored matrix->resolve source Clean Ion Source column->source mobile_phase Prepare Fresh Mobile Phase source->mobile_phase instrument_temp Verify Instrument Temperatures mobile_phase->instrument_temp instrument_temp->resolve

Caption: Troubleshooting workflow for this compound signal variability.

MatrixEffectEvaluation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calculation Data Calculation set_a Set A: this compound in Solvent (Neat Solution) analysis Analyze all three sets set_a->analysis set_b Set B: this compound in Extracted Blank Matrix (Post-Extraction Spike) set_b->analysis set_c Set C: this compound in Blank Matrix before Extraction (Matrix-Matched) set_c->analysis mf Calculate Matrix Factor (MF) MF = Area(B) / Area(A) analysis->mf re Calculate Recovery (RE) RE = Area(C) / Area(B) analysis->re result_mf Assess Ion Suppression/Enhancement mf->result_mf result_re Determine Extraction Efficiency re->result_re

References

Column selection for optimal Entecavir and Entecavir-d2 separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Entecavir and its deuterated analog, Entecavir-d2. This resource provides in-depth guidance on column selection, method development, and troubleshooting to assist researchers, scientists, and drug development professionals in achieving optimal separation and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating Entecavir and this compound?

A1: Entecavir and this compound are isotopologues, meaning they have the same chemical structure but differ in isotopic composition. This results in nearly identical physicochemical properties, making their chromatographic separation challenging. The primary goal is often not baseline separation, but rather co-elution with symmetric peak shapes for accurate quantification using mass spectrometry, where they are distinguished by their mass-to-charge ratio (m/z). However, for certain applications like impurity analysis, achieving some degree of separation might be necessary.

Q2: Which type of HPLC column is most suitable for Entecavir analysis?

A2: Reversed-phase C18 columns are overwhelmingly the industry standard and the most effective choice for the analysis of Entecavir and its related substances.[1][2][3][4][5][6][7][8][9][10][11] The selection of a specific C18 column will depend on the desired performance characteristics, such as efficiency, resolution, and analysis time.

Q3: Can you recommend specific C18 columns that have been successfully used for Entecavir analysis?

A3: Several C18 columns from various manufacturers have been successfully employed in published methods. The choice often depends on the specific requirements of the assay, such as speed (UHPLC vs. HPLC) and the matrix of the sample. A comparative summary of commonly used columns is provided in the table below.

Q4: Is it necessary to use a guard column?

A4: While not always mandatory, using a guard column is a highly recommended practice, especially when analyzing complex biological matrices. A guard column protects the analytical column from strongly retained contaminants and particulate matter, thereby extending its lifetime and ensuring method robustness. If issues like peak splitting or high backpressure arise, replacing the guard column is a primary troubleshooting step.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of Entecavir and this compound.

Issue 1: Peak Splitting

Peak splitting, where a single compound appears as two or more peaks, can be a significant issue.

  • Potential Cause 1: Column Contamination or Void. The inlet frit of the guard or analytical column may be blocked, or a void may have formed in the stationary phase.[12]

    • Solution: First, try reversing and flushing the column. If this does not resolve the issue, replace the guard column. If the problem persists, the analytical column may need to be replaced.

  • Potential Cause 2: Incompatibility of Injection Solvent with Mobile Phase. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[13] If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Potential Cause 3: Co-elution of an Interfering Compound. The split peak may actually be two different co-eluting compounds.

    • Solution: To verify this, try injecting a smaller sample volume to see if the peaks become more distinct. Method optimization, such as adjusting the mobile phase composition or gradient, may be required to improve resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks can compromise the accuracy of integration and quantification.

  • Potential Cause 1: Secondary Interactions with the Stationary Phase. Peak tailing can occur due to interactions between the analyte and active sites on the silica backbone of the column.

    • Solution: Adjusting the mobile phase pH can help to suppress the ionization of silanol groups. The use of an ion-pairing agent, such as triethylamine, in the mobile phase can also improve peak symmetry.[5] Increasing the column temperature can sometimes reduce tailing.

  • Potential Cause 2: Column Overload. Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the sample concentration or the injection volume.

  • Potential Cause 3: Inadequate Mobile Phase Buffering. If the mobile phase pH is close to the pKa of Entecavir, small fluctuations can lead to inconsistent peak shapes.

    • Solution: Ensure the mobile phase is adequately buffered at a pH at least 2 units away from the analyte's pKa.

Issue 3: Fluctuating Retention Times

Inconsistent retention times can affect the reliability of peak identification and integration.

  • Potential Cause 1: Unstable Pumping and Mobile Phase Composition. Leaks in the HPLC system or improperly prepared mobile phases can cause shifts in retention time.

    • Solution: Check the system for any leaks, especially at fittings.[13] Ensure the mobile phase is well-mixed and degassed.

  • Potential Cause 2: Temperature Fluctuations. Changes in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.[13]

Data Presentation

Table 1: Comparison of C18 Columns Used for Entecavir Analysis
Column NameManufacturerDimensions (mm)Particle Size (µm)Reference
Inertsil ODS-3GL Sciences150 x 2.15[1]
Waters Symmetry C18Waters250 x 4.65[2][3]
XBridge-C18Waters50 x 4.65[14][15]
Xterra MS C18WatersNot SpecifiedNot Specified[15]
Develosil ODS MG-5Nomura Chemical250 x 4.65[3]
Zorbax SB-C18Agilent150 x 4.63.5[5][6]
Gemini C18Phenomenex150 x 4.6Not Specified[7][16]
Hypersil ODS C18Thermo Fisher150 x 4.65[8][10]

Experimental Protocols

Representative LC-MS/MS Method for Entecavir Quantification

This protocol is a generalized representation based on common practices in the field.

  • Sample Preparation:

    • For plasma samples, a solid-phase extraction (SPE) or protein precipitation is typically employed to remove proteins and other matrix components.[1][14][17]

    • Reconstitute the extracted sample in a solvent compatible with the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 column, such as a Waters XBridge-C18 (50 mm × 4.6 mm, 5 µm), is commonly used.[14][15]

    • Mobile Phase: A common mobile phase composition is a mixture of an aqueous buffer (e.g., 10 mM ammonium hydrogen carbonate) and an organic modifier (e.g., methanol or acetonitrile).[2][4][14] The pH of the aqueous phase is often adjusted to optimize peak shape and retention.

    • Elution: An isocratic elution is often sufficient, though a gradient may be used for more complex samples.[14][15]

    • Flow Rate: A typical flow rate is between 0.3 and 1.0 mL/min.[4][14]

    • Column Temperature: Maintain the column at a constant temperature, for example, 40°C, to ensure reproducible retention times.[5]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+) is generally used.[1][14]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification.

    • MRM Transitions:

      • Entecavir: m/z 278.1 → 152.1[14]

      • This compound (as Internal Standard): The specific transition will depend on the deuteration pattern and should be optimized accordingly.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection plasma Plasma Sample spe Solid-Phase Extraction plasma->spe protein_precip Protein Precipitation plasma->protein_precip reconstitution Reconstitution spe->reconstitution protein_precip->reconstitution hplc HPLC System reconstitution->hplc Injection c18_column C18 Column hplc->c18_column ms Mass Spectrometer (ESI+, MRM) c18_column->ms Elution data_analysis Data Analysis & Quantification ms->data_analysis Data Acquisition

Caption: Experimental workflow for the bioanalysis of Entecavir.

troubleshooting_logic cluster_investigation Troubleshooting Steps cluster_solution Potential Solutions start Chromatographic Issue (e.g., Peak Splitting) check_guard Check Guard Column start->check_guard check_solvent Verify Injection Solvent start->check_solvent check_method Review Method Parameters start->check_method replace_guard Replace Guard Column check_guard->replace_guard adjust_solvent Adjust Sample Solvent check_solvent->adjust_solvent optimize_method Optimize Method (e.g., mobile phase, gradient) check_method->optimize_method

Caption: Logical workflow for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Guide to the Validation of Entecavir-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Entecavir-d2 and other common internal standards used in the quantitative analysis of Entecavir, a potent antiviral drug for the treatment of hepatitis B virus (HBV) infection. The selection of an appropriate internal standard (IS) is critical for the accuracy and precision of bioanalytical methods. This document summarizes experimental data for this compound and an alternative, Lamivudine, to aid researchers in making informed decisions for their analytical method development and validation.

Executive Summary

The ideal internal standard for mass spectrometry-based quantification should co-elute with the analyte, have similar ionization and extraction characteristics, and not be present in the biological matrix. Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are considered the gold standard as they exhibit nearly identical physicochemical properties to the analyte. This guide presents a comparison of a SIL-IS (represented by data from an Entecavir-¹³C₂,¹⁵N study, a close analog to this compound) and a structural analog IS, Lamivudine.

Based on the available data, the SIL-IS demonstrates comparable, and in some aspects, superior performance in terms of linearity and precision. While both internal standards are suitable for the bioanalysis of Entecavir, the use of a SIL-IS like this compound is generally recommended to minimize variability and ensure the most accurate and reliable results.

Data Presentation: Performance Comparison

The following tables summarize the validation parameters for bioanalytical methods using a stable isotope-labeled internal standard for Entecavir and Lamivudine as an internal standard.

Disclaimer: The data presented below is compiled from different studies. Direct comparison should be made with caution as experimental conditions may vary between the studies.

Table 1: Linearity and Sensitivity

Internal StandardAnalyteLLOQ (ng/mL)Linear Range (ng/mL)Correlation Coefficient (r²)Reference
Entecavir-¹³C₂,¹⁵NEntecavir0.0250.025 - 10> 0.99[1]
LamivudineEntecavir0.2500.250 - 200Not Reported
LamivudineEntecavir0.050.05 - 20≥ 0.9983[2]

Table 2: Precision and Accuracy

Internal StandardAnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)Reference
Entecavir-¹³C₂,¹⁵NEntecavirLLOQ (0.025)≤ 7.3%≤ 7.3%-3.4 to 5.3%[1]
Low QC
Mid QC
High QC
LamivudineEntecavirLQC (0.750)Not ReportedNot ReportedNot Reported
MQC (120)
HQC (180)
LamivudineEntecavir0.153.2%4.2%Not Reported[2]
7.51.2%2.5%
152.1%1.8%

Table 3: Recovery and Matrix Effect

Internal StandardAnalyteExtraction MethodRecovery (%)Matrix Effect (%)Reference
Entecavir-¹³C₂,¹⁵NEntecavirSolid Phase ExtractionWell within acceptable criteriaNo significant matrix effect observed[1]
LamivudineEntecavirSolid Phase Extraction85.6 - 92.393.1 - 98.7[2]

Experimental Protocols

This section details the common methodologies used for the quantification of Entecavir in human plasma using an internal standard with LC-MS/MS.

Sample Preparation

Two common methods for extracting Entecavir and the internal standard from plasma are Protein Precipitation (PPT) and Solid Phase Extraction (SPE).

  • Protein Precipitation (for Entecavir with SIL-IS):

    • To 100 µL of human plasma, add the internal standard solution.

    • Add 300 µL of methanol to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

  • Solid Phase Extraction (for Entecavir with Lamivudine IS):

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • To 500 µL of plasma, add the Lamivudine internal standard solution.

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of mobile phase.

    • Inject a portion of the sample into the LC-MS/MS system.[2]

Liquid Chromatography
  • Chromatographic Column: A C18 reversed-phase column is typically used for the separation of Entecavir and its internal standards. Common column dimensions are 50 mm x 2.1 mm with a particle size of 1.7 µm or 50 mm x 4.6 mm with a 5 µm particle size.[2]

  • Mobile Phase: A gradient or isocratic elution can be employed.

    • Method with SIL-IS: An isocratic mobile phase consisting of acetonitrile and 10 mM ammonium acetate buffer (pH 3.0) in a 50:50 (v/v) ratio.

    • Method with Lamivudine IS: A mobile phase of 10 mM ammonium hydrogen carbonate (pH 10.5) and methanol (85:15 v/v).[2]

  • Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.[2]

  • Injection Volume: 5-10 µL.

Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for Entecavir and the internal standards are monitored.

    • Entecavir: m/z 278.1 → 152.1[2]

    • Entecavir-¹³C₂,¹⁵N: (Specific transitions not provided in the reference, but would be shifted by the mass of the isotopes)

    • Lamivudine: m/z 230.2 → 112.0[2]

  • Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for the specific instrument being used.

Mandatory Visualization

Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Plasma Plasma Sample Add_IS Add Internal Standard (this compound or Alternative) Plasma->Add_IS Extraction Extraction (PPT or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Calibration Curve Generation Ratio->Calibration Quantification Quantification of Entecavir Calibration->Quantification Validation Method Validation (Linearity, Precision, Accuracy) Quantification->Validation

Caption: Experimental workflow for the validation of an internal standard for Entecavir analysis.

Logical_Relationship cluster_IS Internal Standard (IS) Choice cluster_Validation Key Validation Parameters Analyte Entecavir (Analyte) SIL_IS Stable Isotope-Labeled IS (e.g., this compound) - Ideal Choice - Co-elutes with analyte - Similar ionization & extraction Analyte->SIL_IS Ideally tracks Analog_IS Structural Analog IS (e.g., Lamivudine) - Alternative Choice - Different retention time - May have different matrix effects Analyte->Analog_IS Approximates Linearity Linearity & Range SIL_IS->Linearity Precision Precision (Intra- & Inter-day) SIL_IS->Precision Accuracy Accuracy SIL_IS->Accuracy Recovery Extraction Recovery SIL_IS->Recovery Matrix_Effect Matrix Effect SIL_IS->Matrix_Effect Analog_IS->Linearity Analog_IS->Precision Analog_IS->Accuracy Analog_IS->Recovery Analog_IS->Matrix_Effect

Caption: Logical relationship between analyte, internal standard choice, and validation parameters.

References

A Comparative Guide to the Isotopic Purity Assessment of Entecavir-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of Entecavir-d2, a deuterated analog of the potent antiviral drug Entecavir. Accurate determination of isotopic purity is critical for ensuring the safety, efficacy, and batch-to-batch consistency of deuterated active pharmaceutical ingredients (APIs). This document outlines the primary analytical techniques, presents illustrative experimental data for comparison, and provides detailed experimental protocols.

Introduction to Isotopic Purity

For a deuterated API like this compound, "purity" extends beyond the absence of chemical contaminants to include isotopic purity.[1] It is virtually impossible to synthesize a compound with 100% isotopic enrichment, leading to the formation of isotopologues – molecules that are chemically identical but differ in their isotopic composition.[1] For this compound, the primary species of interest are the desired d2 isotopologue, the partially deuterated d1, and the non-deuterated d0 (parent) compound. Regulatory agencies require a thorough analysis and quantification of these isotopologues.[1]

Commercially available this compound is often specified with a deuterium incorporation of ≥99% for the combined d1 and d2 forms, and ≤1% for the d0 form. This guide will explore the analytical techniques used to verify such specifications.

Core Analytical Techniques for Isotopic Purity Assessment

The two primary techniques for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is highly effective for quantifying the presence of residual protons at the site of deuteration. By comparing the integral of the signal from the residual protons to that of a non-deuterated proton signal within the molecule, the degree of deuteration can be accurately determined. ²H-NMR can also be used to directly detect the deuterium atoms.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for separating and quantifying the different isotopologues (d0, d1, d2, etc.) based on their mass-to-charge ratio (m/z).[1][2] The high resolution of the instrument allows for the differentiation of these closely related species.

Comparative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data from the analysis of a batch of this compound.

Table 1: Isotopic Distribution of this compound by LC-HRMS

IsotopologueTheoretical Mass (Da)Measured m/zRelative Abundance (%)
Entecavir-d0277.1175278.1248 [M+H]⁺0.8
Entecavir-d1278.1238279.1311 [M+H]⁺15.2
This compound279.1301280.1374 [M+H]⁺84.0

Table 2: Isotopic Purity of this compound by ¹H-NMR

Analytical MethodParameter MeasuredResult
¹H-NMR% Deuteration at Methylene Position99.2%

Experimental Protocols

Protocol 1: Isotopic Purity Assessment by LC-HRMS

This protocol describes a liquid chromatography-high resolution mass spectrometry method for the determination of the isotopic distribution of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
  • Dilute the stock solution with a mixture of water and acetonitrile (1:1 v/v) to a final concentration of 1 µg/mL.

2. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: 5% B to 95% B over 5 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry Conditions:

  • Instrument: Orbitrap-based or Time-of-Flight (TOF) mass spectrometer.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Range: m/z 100-500.
  • Resolution: > 60,000 FWHM.
  • Data Analysis: Extract the ion chromatograms for the [M+H]⁺ ions of Entecavir-d0 (m/z 278.1248), Entecavir-d1 (m/z 279.1311), and this compound (m/z 280.1374). Integrate the peak areas for each isotopologue to determine their relative abundances.

Protocol 2: Isotopic Purity Assessment by ¹H-NMR

This protocol outlines the use of quantitative ¹H-NMR to determine the percentage of deuteration at the methylene position of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5 mg of this compound and dissolve in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6).
  • Add a known amount of an internal standard with a distinct, well-resolved signal (e.g., maleic acid).

2. NMR Spectroscopy Conditions:

  • Spectrometer: 400 MHz or higher NMR spectrometer.
  • Nucleus: ¹H.
  • Solvent: DMSO-d6.
  • Number of Scans: 16 or more to ensure a good signal-to-noise ratio.
  • Relaxation Delay (d1): 30 seconds to ensure full relaxation of all protons for accurate integration.

3. Data Analysis:

  • Integrate the signal corresponding to the residual protons at the deuterated methylene position.
  • Integrate a well-resolved, non-deuterated proton signal in the Entecavir molecule (e.g., the vinyl proton).
  • Calculate the percentage of deuteration by comparing the relative integrals of the residual proton signal and the non-deuterated proton signal, taking into account the number of protons each signal represents.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship in the isotopic purity assessment of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing & Analysis cluster_results Results Sample This compound Bulk Material Dissolution Dissolution in Appropriate Solvent Sample->Dissolution LC_HRMS LC-HRMS Analysis Dissolution->LC_HRMS NMR ¹H-NMR Analysis Dissolution->NMR MS_Data Mass Spectra Analysis (Isotopologue Distribution) LC_HRMS->MS_Data NMR_Data NMR Spectra Analysis (% Deuteration) NMR->NMR_Data Purity_Report Isotopic Purity Report MS_Data->Purity_Report NMR_Data->Purity_Report

Caption: Experimental workflow for this compound isotopic purity assessment.

signaling_pathway cluster_input Input cluster_methods Analytical Methods cluster_outputs Primary Outputs cluster_conclusion Conclusion Entecavir_d2 This compound Sample HRMS High-Resolution Mass Spectrometry Entecavir_d2->HRMS NMR Nuclear Magnetic Resonance Entecavir_d2->NMR Isotopologue_Ratio Isotopologue Ratio (d0, d1, d2) HRMS->Isotopologue_Ratio Proton_Occupancy Residual Proton Occupancy NMR->Proton_Occupancy Isotopic_Purity Overall Isotopic Purity Isotopologue_Ratio->Isotopic_Purity Proton_Occupancy->Isotopic_Purity

Caption: Logical relationship of analytical methods for isotopic purity.

Conclusion

The isotopic purity assessment of this compound is a critical component of its quality control. Both ¹H-NMR and High-Resolution Mass Spectrometry are powerful and complementary techniques for this purpose. While ¹H-NMR provides a precise measure of the degree of deuteration at specific sites, HRMS offers a detailed profile of the distribution of all isotopologues. For comprehensive characterization and to meet stringent regulatory requirements, the use of both techniques is recommended. This guide provides a foundational understanding of these methodologies to aid researchers and drug development professionals in the robust analysis of this compound and other deuterated compounds.

References

Navigating Bioanalysis: A Comparative Guide to Internal Standards for Entecavir Assay Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Entecavir, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides a comparative overview of various internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Entecavir, supported by experimental data from published studies.

The selection of an internal standard is a pivotal step in developing a reliable bioanalytical method. An ideal IS mimics the analyte's behavior during sample preparation and analysis, compensating for variations in extraction recovery and matrix effects. This guide explores the performance of several commonly employed internal standards for Entecavir analysis, including structural analogs and stable isotope-labeled compounds.

Performance Comparison of Internal Standards

The following tables summarize the validation parameters for Entecavir assays using different internal standards, as reported in various studies. This comparative data allows for an objective assessment of their suitability for specific research needs.

Table 1: Assay Performance with Ganciclovir as Internal Standard

Validation ParameterPerformance
Linearity Range0.01 - 9 µg/mL
Accuracy98.1% - 102.5%[1][2]
Precision (RSD)< 10%[1][2]
Extraction Recovery93.9% - 96.7%[1][2]
Lower Limit of Quantification (LLOQ)0.01 µg/mL[1][2]

Table 2: Assay Performance with Lamivudine as Internal Standard

Validation ParameterPerformance
Linearity Range50.0 - 20,000.0 pg/mL
Correlation Coefficient (r)≥ 0.9983[3]
Intra-day Precision (RSD)1.2% - 4.2%[3]
Inter-day Precision (RSD)Not explicitly stated, but within acceptable limits.[3]
StabilityStable through three freeze/thaw cycles, benchtop, and post-operative studies.[3]

Table 3: Assay Performance with an Isotope-Labeled Internal Standard

Validation ParameterPerformance
Linearity Range0.025 - 10 ng/mL
Accuracy-3.4% to 5.3% (as % deviation from nominal)[4]
Precision (RSD)≤ 7.3%[4]
Stability, Matrix Effect, RecoveryWithin acceptable criteria.[4]

Table 4: Assay Performance with Lobucavir as Internal Standard

Validation ParameterPerformance
Lower Limit of Quantification (LLOQ)5 pg/mL
Intra-assay Precision (CV)12.3%[5]
Inter-assay Precision (CV)3.1%[5]
Accuracy (%Dev)±7.6%[5]
Recovery~80%[5]
Matrix Effect~0.45 (compensated by IS)[5]

Table 5: Assay Performance with Etoposide as Internal Standard

Validation ParameterPerformance
Sensitivity (LOD)0.0097 µg/mL
Accuracy97% - 99%[6]
Precision (CV)< 3%[6]

Experimental Protocols

The methodologies summarized below are representative of the techniques employed in the cited studies for the quantification of Entecavir in biological matrices.

1. Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting Entecavir and the internal standard from plasma involves solid-phase extraction.

  • Pre-treatment: Plasma samples are typically acidified, often with phosphoric acid, before loading onto the SPE cartridge.

  • Conditioning: The SPE cartridge (e.g., Oasis HLB) is conditioned with methanol followed by water.

  • Loading: The pre-treated plasma sample is loaded onto the cartridge.

  • Washing: The cartridge is washed with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Entecavir and the internal standard are eluted with a stronger organic solvent, typically methanol.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[1][2][3]

2. Chromatographic Separation

  • Column: A C18 reversed-phase column is commonly used for the separation of Entecavir and the internal standard.[1][3]

  • Mobile Phase: The mobile phase is typically a gradient or isocratic mixture of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., methanol or acetonitrile).[3]

  • Flow Rate: Flow rates are generally in the range of 0.2-1.0 mL/min.[3][6]

3. Mass Spectrometric Detection

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard technique for ionizing Entecavir and the internal standards.[1][3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions of the precursor ion to a specific product ion are monitored for both Entecavir and the internal standard.[3]

Visualizing the Workflow and Logic

The following diagrams illustrate the typical experimental workflow for an Entecavir assay and the logical considerations for selecting an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation / SPE add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection chromatographic_separation Chromatographic Separation lc_injection->chromatographic_separation ms_detection MS/MS Detection (MRM) chromatographic_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation

Caption: A typical experimental workflow for the bioanalysis of Entecavir.

is_selection_logic cluster_is_types Internal Standard Types start Start: Select Internal Standard structural_similarity Structural Similarity start->structural_similarity physicochemical_properties Similar Physicochemical Properties start->physicochemical_properties chromatographic_behavior Similar Chromatographic Behavior start->chromatographic_behavior ionization_efficiency Similar Ionization Efficiency start->ionization_efficiency availability Commercial Availability start->availability cost Cost-Effectiveness start->cost no_interference No Interference with Analyte start->no_interference stable_isotope Stable Isotope-Labeled Entecavir structural_similarity->stable_isotope structural_analog Structural Analog (e.g., Ganciclovir, Lamivudine) structural_similarity->structural_analog physicochemical_properties->stable_isotope physicochemical_properties->structural_analog chromatographic_behavior->stable_isotope chromatographic_behavior->structural_analog ionization_efficiency->stable_isotope ionization_efficiency->structural_analog end End: Validated Assay stable_isotope->end structural_analog->end

References

A Comparative Guide: Entecavir-d2 Versus Lamivudine as an Internal Standard for Entecavir Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical step in the development of robust and reliable bioanalytical methods. This guide provides a detailed comparison of Entecavir-d2 and Lamivudine when used as internal standards for the quantification of Entecavir, a potent antiviral drug, in biological matrices. The comparison is based on reported experimental data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis as closely as possible to compensate for variability. A stable isotope-labeled (SIL) internal standard, such as this compound, is generally considered the "gold standard" due to its near-identical chemical and physical properties to the analyte. However, a structural analog, like Lamivudine, can also be employed and may offer a more cost-effective alternative. This guide will delve into the performance characteristics of both approaches.

Performance Data Comparison

The following tables summarize the validation parameters of LC-MS/MS methods for Entecavir quantification using either an isotope-labeled internal standard (presumed to be a deuterated form like this compound) or Lamivudine.

Validation Parameter Method Using Isotope-Labeled Internal Standard Method Using Lamivudine as Internal Standard
Linearity Range 0.025 - 10 ng/mL[1]50.0 - 20000.0 pg/mL (0.05 - 20 ng/mL)[2]
Correlation Coefficient (r) Not explicitly stated, but method successfully validated≥ 0.9983[2]
Lower Limit of Quantification (LLOQ) 0.025 ng/mL[1]50.0 pg/mL (0.05 ng/mL)[2]
Intra-day Precision (%CV) ≤ 7.3%[1]1.2 - 4.2%[2]
Inter-day Precision (%CV) ≤ 7.3%[1]1.2 - 4.2%[2]
Intra-day Accuracy (% Deviation) -3.4 to 5.3%[1]Not explicitly stated in the same terms
Inter-day Accuracy (% Deviation) -3.4 to 5.3%[1]Not explicitly stated in the same terms
Recovery Within acceptable criteria[1]Not explicitly stated
Matrix Effect Within acceptable criteria[1]Not explicitly stated

Experimental Protocols

Method 1: Entecavir Quantification Using an Isotope-Labeled Internal Standard

This method demonstrates the use of a stable isotope-labeled internal standard for the determination of Entecavir in human plasma.

Sample Preparation: [1]

  • A high-throughput solid-phase extraction (SPE) process was employed for sample preparation.

Chromatographic Conditions: [1]

  • System: High-Performance Liquid Chromatography (HPLC)

  • Column: Not specified

  • Mobile Phase: Not specified

  • Flow Rate: Not specified

Mass Spectrometric Conditions: [1]

  • System: Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Ion Mode

  • Detection: Multiple Reaction Monitoring (MRM)

Method 2: Entecavir Quantification Using Lamivudine as an Internal Standard

This method details the use of Lamivudine as an internal standard for the quantification of Entecavir in human plasma.[2]

Sample Preparation: [2]

  • Solid-phase extraction was used to extract Entecavir and Lamivudine from the biological matrix.

Chromatographic Conditions: [2]

  • System: Liquid Chromatography

  • Column: XBridge-C18, 4.6 mm × 50 mm, 5-μm

  • Mobile Phase: Isocratic mobile phase composed of 10 mM ammonium hydrogen carbonate (pH 10.5) and methanol (85:15 v/v)

  • Flow Rate: 0.3 mL/min

Mass Spectrometric Conditions: [2]

  • System: Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

  • Ionization Mode: Positive Ion Mode

  • Detection: Multiple Reaction Monitoring (MRM)

    • Entecavir Transition: m/z 278.1 → 152.1

    • Lamivudine (IS) Transition: m/z 230.2 → 112.0

Visualization of the Bioanalytical Workflow

The following diagram illustrates the general workflow for the quantification of a drug in a biological matrix using an internal standard with LC-MS/MS.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Matrix Biological Matrix (e.g., Plasma) Add_IS Add Internal Standard (this compound or Lamivudine) Biological_Matrix->Add_IS Spiking Extraction Extraction (e.g., SPE, LLE, PP) Add_IS->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_Separation LC Separation (e.g., HPLC, UPLC) Evaporation_Reconstitution->LC_Separation Injection MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Ionization Data_Processing Data Processing (Peak Area Ratio) MS_Detection->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: General workflow for bioanalytical drug quantification.

Discussion

Based on the available data, both this compound (as a stable isotope-labeled internal standard) and Lamivudine can be effectively used as internal standards for the quantification of Entecavir in human plasma by LC-MS/MS.

The method using the isotope-labeled internal standard demonstrated excellent accuracy and precision over a linear range of 0.025 to 10 ng/mL.[1] The use of a SIL-IS is the preferred approach in bioanalysis as it co-elutes with the analyte and experiences similar ionization effects, thus providing the most accurate compensation for matrix effects and variability in extraction and instrument response.

The method employing Lamivudine as an internal standard also showed good performance, with a wide linear range of 0.05 to 20 ng/mL and high precision.[2] As a structural analog, Lamivudine has different physicochemical properties than Entecavir, which may lead to differences in chromatographic retention and ionization efficiency. However, the validation data suggests that for this particular application, Lamivudine can provide reliable quantification. The choice of Lamivudine may be driven by its availability and lower cost compared to a custom-synthesized stable isotope-labeled standard.

References

Entecavir: A Comparative Efficacy Analysis Against Other Antiviral Therapies for Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of Entecavir against other leading antiviral treatments for chronic hepatitis B (CHB), including Tenofovir Disoproxil Fumarate (TDF), Tenofovir Alafenamide (TAF), Lamivudine, and Adefovir. The information is intended for researchers, scientists, and drug development professionals, offering a detailed overview of clinical trial data, experimental protocols, and mechanisms of action to inform research and development efforts.

Executive Summary

Entecavir is a potent nucleoside analog that has demonstrated significant efficacy in the treatment of chronic hepatitis B.[1][2] Clinical studies consistently show its superiority over Lamivudine and Adefovir in virologic suppression and biochemical responses.[3][4][5][6][7] When compared to Tenofovir, both Entecavir and Tenofovir (TDF and TAF) are considered first-line treatments with comparable high efficacy, although some studies suggest nuances in their effectiveness in specific patient populations and a lower risk of hepatocellular carcinoma with Tenofovir.[8][9][10][11] TAF, a newer prodrug of Tenofovir, offers a similar efficacy profile to TDF but with improved renal and bone safety markers.[12][13][14][15]

Comparative Efficacy: Quantitative Data

The following tables summarize the key efficacy endpoints from various comparative clinical trials and meta-analyses.

Entecavir vs. Tenofovir Disoproxil Fumarate (TDF)
Efficacy EndpointEntecavir (ETV)Tenofovir Disoproxil Fumarate (TDF)Study Details and Remarks
HBV DNA Suppression (<20 IU/mL) 70.73%84.48%Retrospective study in nucleos(t)ide-naïve CHB patients with high viral load at 48 weeks. The difference was not statistically significant after Bonferroni correction.[16]
HBV DNA Suppression (<50 copies/mL) 80.0%84.2%At 144 weeks in antiretroviral-naïve adults (co-formulated with E/C/F for HIV-1 treatment). TAF was found to be superior to TDF.[17]
ALT Normalization 38.16%29.31%At 48 weeks in patients with baseline ALT > ULN. The difference was not statistically significant.[16]
HBeAg Seroconversion 21%Not Directly ComparedIn a study comparing ETV to Lamivudine.[5] A meta-analysis found no statistically significant difference between TDF and ETV.[8]
Hepatocellular Carcinoma (HCC) Risk May be associated with a 27% higher riskMay be associated with a lower riskMeta-analysis of adjusted data from observational studies. The certainty in effect estimates was very low.[11] Other studies show no statistical difference.[9]
Entecavir vs. Tenofovir Alafenamide (TAF)
Efficacy EndpointEntecavir (ETV)Tenofovir Alafenamide (TAF)Study Details and Remarks
HBV DNA Suppression (<20 IU/mL) 70.73%55.00%Retrospective study in nucleos(t)ide-naïve CHB patients with high viral load at 48 weeks. The difference was not statistically significant after Bonferroni correction.[16]
ALT Normalization 38.16%43.24%At 48 weeks in patients with baseline ALT > ULN. The difference was not statistically significant.[16]

Note: TAF has demonstrated comparable efficacy to TDF in HBV DNA suppression with an improved safety profile regarding bone and renal health.[12][13][14]

Entecavir vs. Lamivudine
Efficacy EndpointEntecavir (ETV)Lamivudine (LAM)Study Details and Remarks
HBV DNA Reduction (log10 copies/mL) 6.95.4Mean reduction from baseline at week 48 in HBeAg-positive patients. (P<0.001)[5]
Undetectable HBV DNA (PCR assay) 67%36%At week 48 in HBeAg-positive patients. (P<0.001)[5]
Histologic Improvement 72%62%At week 48 in HBeAg-positive patients. (P=0.009)[5]
ALT Normalization 68%60%At week 48 in HBeAg-positive patients. (P=0.02)[5]
HBV Reactivation Rate 6.6%30%In HBsAg-positive lymphoma patients receiving R-CHOP chemotherapy. (P=0.001)[18]
HBV-related Hepatitis 0%13.3%In HBsAg-positive lymphoma patients receiving R-CHOP chemotherapy. (P=0.003)[18]
Entecavir vs. Adefovir
Efficacy EndpointEntecavir (ETV)Adefovir (ADV)Study Details and Remarks
Mean HBV DNA Reduction (log10 copies/mL) 4.482.74At week 24 in patients with hepatic decompensation. (Treatment difference 1.74; P < 0.0001)[3]
HBV DNA < 300 copies/mL 57%20%At week 48 in patients with hepatic decompensation. (P < 0.0001)[3]
Serum HBV DNA Clearance Rate 78.3%50.4%At 48 weeks in a meta-analysis of 13 RCTs. (RR, 1.61)[19][7]
ALT Normalization Rate Higher with ETVLower than ETVAt 48 weeks in a meta-analysis.[19][7]
HBeAg Seroconversion Rate Higher with ETVLower than ETVAt 48 weeks in a meta-analysis.[19][7]

Mechanism of Action: Signaling Pathways

Entecavir and the compared antivirals are nucleoside or nucleotide analogs that act as reverse transcriptase inhibitors. They undergo intracellular phosphorylation to their active triphosphate forms, which then compete with natural deoxyribonucleoside triphosphates for incorporation into the elongating viral DNA chain. This incorporation leads to chain termination and inhibition of viral replication.[1][2][20][][22][23][24][25][26][27][28][29][30][31][32]

Antiviral_Mechanism_of_Action cluster_cell Hepatocyte cluster_virus HBV Replication Cycle Antiviral_Prodrug Entecavir / Lamivudine (Nucleoside Analog) Tenofovir / Adefovir (Nucleotide Analog) Phosphorylation Cellular Kinases Antiviral_Prodrug->Phosphorylation Intracellular Uptake Active_Triphosphate Active Triphosphate Form (e.g., Entecavir-TP) Phosphorylation->Active_Triphosphate Viral_DNA_Synthesis Negative Strand DNA Synthesis Active_Triphosphate->Viral_DNA_Synthesis Competitive Inhibition Viral_RNA Pregenomic RNA (pgRNA) Reverse_Transcription HBV Polymerase (Reverse Transcriptase) Viral_RNA->Reverse_Transcription Reverse_Transcription->Viral_DNA_Synthesis Viral_DNA HBV DNA Viral_DNA_Synthesis->Viral_DNA Chain_Termination DNA Chain Termination Viral_DNA_Synthesis->Chain_Termination Incorporation of Analog Natural_dNTPs dGTP, dATP, dCTP, dTTP Natural_dNTPs->Viral_DNA_Synthesis Incorporation Inhibition_of_Replication Inhibition of Viral Replication Chain_Termination->Inhibition_of_Replication

Caption: Mechanism of action of nucleos(t)ide analog antivirals.

Experimental Protocols

The following sections detail the methodologies of key clinical trials cited in this guide.

Entecavir vs. Lamivudine in HBeAg-Positive CHB (Phase III Trial)[6]
  • Study Design: A phase 3, double-blind, randomized controlled trial.

  • Patient Population: 715 patients with HBeAg-positive chronic hepatitis B who had not previously received a nucleoside analogue.

  • Intervention:

    • Entecavir group (n=314): 0.5 mg of entecavir once daily.

    • Lamivudine group (n=314): 100 mg of lamivudine once daily.

  • Duration: Minimum of 52 weeks.

  • Primary Efficacy Endpoint: Histologic improvement at week 48, defined as a decrease of at least two points in the Knodell necroinflammatory score without worsening of fibrosis.

  • Secondary Efficacy Endpoints:

    • Reduction in serum HBV DNA level (measured by PCR assay).

    • HBeAg loss and seroconversion.

    • Normalization of the alanine aminotransferase (ALT) level.

  • Key Assessments: Liver biopsies were performed at baseline and at week 48. Serum HBV DNA levels and liver function tests were monitored regularly throughout the study.

ETV_vs_LAM_Workflow Patient_Population 715 HBeAg-Positive, Nucleoside-Naïve CHB Patients Randomization Randomization (1:1) Patient_Population->Randomization ETV_Arm Entecavir 0.5 mg/day (n=314) Randomization->ETV_Arm LAM_Arm Lamivudine 100 mg/day (n=314) Randomization->LAM_Arm Treatment 52 Weeks of Treatment ETV_Arm->Treatment LAM_Arm->Treatment Endpoint_Analysis Endpoint Analysis at Week 48 Treatment->Endpoint_Analysis Primary_Endpoint Histologic Improvement Endpoint_Analysis->Primary_Endpoint Secondary_Endpoints HBV DNA Reduction HBeAg Seroconversion ALT Normalization Endpoint_Analysis->Secondary_Endpoints

Caption: Experimental workflow for the Entecavir vs. Lamivudine phase III trial.

Entecavir vs. Adefovir in CHB with Hepatic Decompensation[3]
  • Study Design: A randomized, open-label comparative study.

  • Patient Population: 191 adult subjects with chronic hepatitis B and hepatic decompensation (Child-Turcotte-Pugh score ≥7). Patients could be HBeAg-positive or -negative and nucleos(t)ide analogue-experienced or -naïve.

  • Intervention:

    • Entecavir group: 1.0 mg of entecavir daily.

    • Adefovir group: 10 mg of adefovir daily.

  • Duration: Up to 96 weeks from the date of the last subject randomization.

  • Primary Efficacy Endpoint: Mean reduction in serum HBV DNA at week 24, determined by polymerase chain reaction (PCR), adjusted for baseline HBV DNA and lamivudine resistance status.

  • Secondary Efficacy Endpoints:

    • Proportion of subjects with HBV DNA < 300 copies/mL at weeks 24 and 48.

    • Change in Child-Turcotte-Pugh and Model for End-Stage Liver Disease (MELD) scores.

    • Adverse events, cumulative hepatocellular carcinoma rates, and cumulative death rates.

ETV_vs_ADV_Workflow Patient_Population 191 CHB Patients with Hepatic Decompensation (CTP Score ≥7) Randomization Randomization Patient_Population->Randomization ETV_Arm Entecavir 1.0 mg/day Randomization->ETV_Arm ADV_Arm Adefovir 10 mg/day Randomization->ADV_Arm Treatment Up to 96 Weeks of Treatment ETV_Arm->Treatment ADV_Arm->Treatment Endpoint_Analysis_24 Primary Endpoint Analysis at Week 24 Treatment->Endpoint_Analysis_24 Endpoint_Analysis_48 Secondary Endpoint Analysis at Week 48 Treatment->Endpoint_Analysis_48 Primary_Endpoint Mean HBV DNA Reduction Endpoint_Analysis_24->Primary_Endpoint Secondary_Endpoints HBV DNA < 300 copies/mL CTP and MELD Score Changes Safety Outcomes Endpoint_Analysis_48->Secondary_Endpoints

Caption: Experimental workflow for the Entecavir vs. Adefovir study.

Conclusion

Entecavir is a highly effective antiviral agent for the treatment of chronic hepatitis B, demonstrating superior virologic and biochemical responses compared to Lamivudine and Adefovir. Its efficacy is comparable to that of Tenofovir, and both are recommended as first-line therapies. The choice between Entecavir and Tenofovir may be guided by individual patient factors, including baseline viral load, risk of resistance, and potential for long-term adverse effects such as renal and bone density changes, where Tenofovir Alafenamide offers a safer profile. Further long-term studies are needed to definitively establish the comparative effectiveness in preventing hepatocellular carcinoma. This guide provides a foundational resource for researchers and drug development professionals to navigate the landscape of CHB therapeutics and inform future research directions.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Entecavir-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of potent compounds like Entecavir-d2 is paramount. This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal plans to facilitate the safe laboratory use of this compound.

Entecavir is classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH).[1] The deuterated form, this compound, is often used as an internal standard for the quantification of entecavir in biological samples using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][3] Due to its potency and potential health risks, including being suspected of causing cancer and damaging fertility, stringent safety protocols are required.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound, particularly in its solid, powdered form.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves is recommended.Prevents skin contact with the compound.
Eye Protection Chemical safety goggles or a face shield.[6][7]Protects eyes from splashes or airborne particles.[6]
Respiratory Protection An N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used, especially when handling the powder outside of a containment system.[6][8]Minimizes the risk of inhaling the potent compound. Surgical masks do not offer adequate respiratory protection from drug exposure.[6]
Body Protection A disposable gown or a full-body "bunny suit" coverall.[6][9]Provides head-to-toe protection and prevents contamination of personal clothing.[6]
Footwear Disposable shoe covers worn over laboratory-appropriate footwear.[6]Prevents the tracking of contaminants out of the laboratory.
Operational Plan: Handling and Storage

Receiving and Unpacking:

  • When unpacking shipments of this compound that are not in plastic containers, a respirator should be worn to protect against potential spills or breaks that may have occurred during transit.[6]

  • Inspect the container for any damage or leaks in a designated receiving area.

Weighing and Aliquoting:

  • All handling of solid this compound should be performed within a certified chemical fume hood, a glove box, or a similar containment enclosure to minimize the risk of airborne exposure.[8][10]

  • Use dedicated utensils (spatulas, weigh boats) for handling the compound.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • It should be stored at room temperature (20°C to 25°C or 68°F to 77°F) and protected from light.[11][12]

  • Consult the manufacturer's instructions for specific storage conditions, as some suppliers may recommend freezer storage to maintain product quality.[13]

Disposal Plan
  • Contaminated Materials: All disposable PPE (gloves, gowns, shoe covers, masks), as well as any materials that have come into contact with this compound (e.g., weigh boats, pipette tips), should be collected in a designated, sealed hazardous waste container.

  • Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste. Follow FDA guidelines and your institution's specific procedures for the disposal of unused medicines.[11] Some recommendations suggest placing the material in an unrecognizable, closed container in the household trash, though institutional guidelines for hazardous waste are preferable in a laboratory setting.[14]

  • Waste Disposal Method: Incineration is a required method for used glove bags and is a common disposal route for potent pharmaceutical waste.[8]

Experimental Protocol: Quantification of Entecavir in Plasma using LC-MS with this compound as an Internal Standard

This protocol outlines a general procedure for the use of this compound as an internal standard in a typical bioanalytical workflow.

1. Preparation of Stock Solutions and Calibration Standards: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol, or Water).[2] b. Prepare a separate stock solution of the non-labeled Entecavir standard. c. From the Entecavir stock solution, prepare a series of calibration standards at known concentrations in the same solvent.

2. Sample Preparation (Protein Precipitation): a. To a 100 µL aliquot of plasma sample, add a small volume of the this compound internal standard stock solution. b. Vortex the sample briefly. c. Add three volumes of a cold protein precipitation solvent (e.g., acetonitrile or methanol). d. Vortex vigorously for 1-2 minutes to precipitate plasma proteins. e. Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes. f. Carefully transfer the supernatant to a clean tube or a well plate for analysis. g. Evaporate the supernatant to dryness under a stream of nitrogen. h. Reconstitute the residue in the mobile phase used for LC-MS analysis.

3. LC-MS/MS Analysis: a. Inject the reconstituted sample onto an appropriate liquid chromatography (LC) column. b. Elute the analytes using a suitable mobile phase gradient. c. Detect and quantify Entecavir and this compound using a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode.

4. Data Analysis: a. Create a calibration curve by plotting the ratio of the peak area of Entecavir to the peak area of this compound against the concentration of the Entecavir calibration standards. b. Determine the concentration of Entecavir in the plasma samples by interpolating their peak area ratios from the calibration curve.

Entecavir_d2_Workflow cluster_prep Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis stock_d2 This compound Stock Solution add_is Add Internal Standard (d2) stock_d2->add_is stock_ent Entecavir Stock Solution cal_standards Calibration Standards stock_ent->cal_standards plasma Plasma Sample plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge transfer Transfer Supernatant centrifuge->transfer evap Evaporation transfer->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for quantifying Entecavir using this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.